LY243246
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H25N5O6 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15-/m0/s1 |
InChI-Schlüssel |
ZUQBAQVRAURMCL-WFASDCNBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
No Publicly Available Data on LY243246 Mechanism of Action in Cancer Cells
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding the investigational compound LY243246 and its mechanism of action in cancer cells.
Extensive queries for "this compound," including its potential preclinical studies, clinical trials, and associated signaling pathways, did not yield any relevant results. This suggests that "this compound" may be an internal project code that has not been disclosed in public forums, a compound that was discontinued (B1498344) in early-stage development before significant data was published, or a potential typographical error.
Searches of Eli Lilly's public pipeline information and press releases also did not contain any mention of a compound with the designation this compound. While Eli Lilly has a robust oncology pipeline with numerous investigational drugs, none of the publicly disclosed information connects to this specific identifier.
Therefore, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound.
Researchers, scientists, and drug development professionals seeking information on Eli Lilly's oncology portfolio are encouraged to consult the company's official publications and clinical trial registry entries for publicly available information on their other investigational compounds. Should "this compound" be a different identifier or a misinterpretation of a compound's name, providing the correct designation would be necessary to retrieve any available information.
(6S)-DDATHF as a GARFT Inhibitor: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of (6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), a potent and specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). GARFT is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, a key metabolic route for the synthesis of purine nucleotides required for DNA and RNA replication. The inhibition of this pathway has been a significant focus in the development of anticancer therapeutics. This document details the mechanism of action of (6S)-DDATHF, its inhibitory kinetics, and its cytotoxic effects on various cancer cell lines. Furthermore, it provides detailed experimental protocols for the evaluation of (6S)-DDATHF's activity and outlines the key signaling pathways affected by its inhibition of GARFT. This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Introduction
The de novo purine biosynthesis pathway is an essential metabolic process for the production of purine nucleotides, which are the building blocks of DNA and RNA.[1][2][3] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, making it an attractive target for chemotherapeutic intervention.[3] One of the key enzymes in this pathway is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR).[4][5]
(6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF) is a classical antifolate that acts as a potent and specific inhibitor of GARFT.[6][7] Its structural similarity to the natural folate cofactor allows it to bind to the active site of GARFT, thereby blocking the synthesis of purines and leading to the depletion of intracellular purine pools.[5] This depletion, in turn, inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.[8] The cytotoxic potency of DDATHF is significantly enhanced by intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[6][9] The addition of multiple glutamate (B1630785) residues traps the drug inside the cell and increases its binding affinity for GARFT.[1]
This technical guide will delve into the specifics of (6S)-DDATHF as a GARFT inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
(6S)-DDATHF exerts its cytotoxic effects by specifically targeting and inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT).
The De Novo Purine Biosynthesis Pathway
The de novo synthesis of purines is a multi-step enzymatic pathway that constructs the purine ring from basic precursors such as amino acids, bicarbonate, and formate.[10][11] GARFT catalyzes the third step in this pathway, the formylation of glycinamide ribonucleotide (GAR).
Inhibition of GARFT by (6S)-DDATHF
(6S)-DDATHF acts as a competitive inhibitor of GARFT with respect to the cofactor 10-formyltetrahydrofolate. Its structure mimics that of the natural substrate, allowing it to bind to the folate-binding site of the enzyme. This binding prevents the formylation of GAR, leading to an accumulation of GAR and a depletion of downstream purine nucleotides.
The Role of Polyglutamylation
The efficacy of (6S)-DDATHF is significantly enhanced by the addition of a poly-γ-glutamate tail, a post-translational modification catalyzed by folylpolyglutamate synthetase (FPGS).[6][11] Polyglutamylation serves two primary functions:
-
Intracellular Trapping: The negatively charged polyglutamate chain prevents the efflux of the drug from the cell, leading to its intracellular accumulation.[1]
-
Increased Affinity for GARFT: The polyglutamated forms of DDATHF have a higher binding affinity for GARFT compared to the monoglutamated form, resulting in more potent inhibition.[1]
The level of FPGS activity in cancer cells has been shown to correlate with their sensitivity to DDATHF.[6][9]
Quantitative Data
The inhibitory activity of (6S)-DDATHF has been quantified through various enzymatic and cell-based assays. The following tables summarize key data on its performance.
Table 1: Inhibitory Constant (Ki) against GARFT
| Compound | Ki (nM) | Source Organism of GARFT | Reference(s) |
| Lometrexol (B1675047) ((6R)-DDATHF) | 6.5 | Human | [5] |
| (6R)-DDATHF | - | Colon 38 Tumor | [3] |
Table 2: Cytotoxicity (IC50) of DDATHF Isomers in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| (6R)-DDATHF (Lometrexol) | CCRF-CEM | Human Leukemia | 2.9 | [5] |
| LY309887 | CCRF-CEM | Human Leukemia | 9.9 | [5] |
| (6S)-DDATHF | WiDr | Human Colon Adenocarcinoma | 6-fold more cytotoxic than (6R)-DDATHF | [6] |
| (6S)-DDATHF | CHO | Chinese Hamster Ovary | 7.2-fold more cytotoxic than (6R)-DDATHF | [6] |
| (6S)-DDATHF | T24 | Human Bladder Carcinoma | 1.5-fold more cytotoxic than (6R)-DDATHF | [6] |
| (6S)-DDATHF | L1210 | Mouse Leukemia | 2.0-fold more cytotoxic than (6R)-DDATHF | [6] |
| (6R)-DDATHF | C3H/10T1/2 clone 8 | Mouse Fibroblasts | 8.7-fold more cytotoxic than (6S)-DDATHF | [6] |
| (6R)-DDATHF | C3H/10T1/2 clone 16 | Mouse Fibroblasts | 6.9-fold more cytotoxic than (6S)-DDATHF | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize (6S)-DDATHF as a GARFT inhibitor.
In Vitro GARFT Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of GARFT by monitoring the formation of the product, which absorbs light at a specific wavelength.
Principle: The conversion of GAR to FGAR by GARFT in the presence of the folate cofactor results in a change in absorbance that can be measured over time. The rate of this change is proportional to the enzyme's activity. The inhibitory effect of (6S)-DDATHF is determined by measuring the reduction in this rate at various inhibitor concentrations.
Materials:
-
Purified GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (a stable analog of 10-formyltetrahydrofolate)
-
(6S)-DDATHF
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve GAR and 10-formyl-5,8-dideazafolate in the assay buffer to the desired stock concentrations.
-
Prepare a stock solution of (6S)-DDATHF in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, add the assay buffer, GAR, and 10-formyl-5,8-dideazafolate.
-
Add varying concentrations of (6S)-DDATHF to the test wells. Include a vehicle control (containing the same concentration of the solvent used for the inhibitor) and a no-inhibitor control.
-
-
Initiate the Reaction:
-
Add the purified GARFT enzyme to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 295 nm for the formation of 5,8-dideazafolate) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the (6S)-DDATHF concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of (6S)-DDATHF on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(6S)-DDATHF
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of (6S)-DDATHF in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of (6S)-DDATHF. Include a vehicle control and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of (6S)-DDATHF relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the (6S)-DDATHF concentration to generate a dose-response curve and determine the IC50 value.
-
Analysis of Intracellular Purine Levels by HPLC
This method is used to quantify the depletion of intracellular purine pools following treatment with (6S)-DDATHF.
Principle: High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture. In this context, cell extracts are prepared, and the purine nucleotides are separated by reverse-phase HPLC and detected by UV absorbance.
Materials:
-
Cancer cell line
-
(6S)-DDATHF
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase buffers
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency and treat them with (6S)-DDATHF or a vehicle control for a specified time.
-
-
Cell Lysis and Extraction:
-
Harvest the cells and lyse them using cold perchloric acid to precipitate proteins and extract the acid-soluble nucleotides.
-
-
Neutralization:
-
Neutralize the extracts with potassium carbonate to precipitate the perchlorate.
-
-
HPLC Analysis:
-
Centrifuge the neutralized extracts to remove the precipitate and inject the supernatant into the HPLC system.
-
Separate the purine nucleotides using a C18 column with an appropriate mobile phase gradient.
-
Detect the eluted nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).
-
-
Quantification:
-
Identify and quantify the individual purine nucleotides by comparing their retention times and peak areas to those of known standards.
-
Signaling Pathways and Cellular Effects
The inhibition of GARFT by (6S)-DDATHF has significant downstream consequences on cellular processes, primarily due to the depletion of purine nucleotides.
Cell Cycle Arrest
Purine nucleotides are essential for DNA replication, which occurs during the S phase of the cell cycle. Depletion of the purine pool by (6S)-DDATHF leads to an inability of the cells to synthesize new DNA, resulting in cell cycle arrest, often at the G1/S or S phase transition.[12][13][14] This arrest prevents the cells from progressing through the cell cycle and dividing.
Apoptosis
Prolonged purine starvation and cell cycle arrest can trigger the intrinsic apoptotic pathway. The exact mechanisms are complex but are thought to involve the activation of stress-activated protein kinases and the subsequent activation of the caspase cascade, leading to programmed cell death.
Conclusion
(6S)-DDATHF is a highly potent and specific inhibitor of GARFT, a key enzyme in the de novo purine biosynthesis pathway. Its ability to deplete intracellular purine pools leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The efficacy of (6S)-DDATHF is significantly enhanced by intracellular polyglutamylation. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of GARFT inhibitors as anticancer agents. Further research into the specific downstream signaling pathways affected by (6S)-DDATHF-mediated purine depletion will continue to enhance our understanding of its mechanism of action and may reveal new therapeutic opportunities.
References
- 1. Intracellular metabolism of 5,10-dideazatetrahydrofolic acid in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of antineoplastic activity of 5-fluorouracil in mice bearing colon 38 tumor by (6R)5,10-dideazatetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stereospecific cytotoxic potency of (6R) and (6S)-5,10- dideazatetrahydrofolate correlates with cellular folylpolyglutamate synthetase levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of folate polyglutamylation and its essential role in plant metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loss of folylpoly-gamma-glutamate synthetase activity is a dominant mechanism of resistance to polyglutamylation-dependent novel antifolates in multiple human leukemia sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyglutamylation of the dihydrofolate reductase inhibitor gamma-methylene-10-deazaaminopterin is not essential for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-gamma-glutamates: kinetics of multiple glutamate ligations catalyzed by folylpoly-gamma-glutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21(waf1/cip1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Properties of LY243246 (Lometrexol): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of LY243246, more commonly known as Lometrexol (B1675047). Lometrexol is a potent antifolate and a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) synthesis pathway. This document details the compound's discovery by Eli Lilly and Company, its key chemical and physical characteristics, and its biological activity. Detailed experimental protocols for evaluating its cytotoxic effects and in vivo efficacy are provided, along with visualizations of its mechanism of action and experimental workflows.
Discovery and Development
Lometrexol (this compound) was developed by Eli Lilly and Company as part of a research program focused on novel antifolate compounds that target enzymes other than dihydrofolate reductase (DHFR), the target of classical antifolates like methotrexate. The primary goal was to identify inhibitors of de novo purine synthesis, a critical pathway for the proliferation of cancer cells.[1]
The research that led to Lometrexol was part of a broader exploration of antifolates in the 1980s. Scientists at Eli Lilly, in collaboration with academic researchers, synthesized and screened a series of compounds for their ability to inhibit key enzymes in the purine biosynthesis pathway. This effort identified 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF) as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[2]
This compound is the (6S)-diastereomer of DDATHF. Both the (6R) and (6S) diastereomers were found to be potent inhibitors of cell growth.[2] Lometrexol entered clinical trials to evaluate its efficacy as an anticancer agent. However, its development was met with challenges due to toxicities, which led to further research into optimal dosing schedules and the use of folic acid supplementation to mitigate side effects.[3][4]
Chemical Properties
Lometrexol is a complex organic molecule with the systematic IUPAC name (2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-1,7-dihydropyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅N₅O₆ | [5][6] |
| Molecular Weight | 443.45 g/mol | [2][5] |
| CAS Number | 120408-07-3 | N/A |
| Appearance | Crystalline solid | [7] |
| Solubility | DMSO: 20 mg/mLDMF: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [7] |
| SMILES | C1--INVALID-LINK--CCC3=CC=C(C=C3)C(=O)N--INVALID-LINK--C(=O)O | [7] |
| InChI Key | ZUQBAQVRAURMCL-DOMZBBRYSA-N | [7] |
Mechanism of Action
Lometrexol exerts its cytotoxic effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes a critical step in the de novo purine synthesis pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), using 10-formyltetrahydrofolate as a cofactor. By competitively inhibiting GARFT, Lometrexol depletes the intracellular pool of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest in the S-phase and ultimately apoptosis in rapidly proliferating cells, such as cancer cells.[8][9]
Furthermore, Lometrexol is a substrate for the enzyme folylpolyglutamate synthetase (FPGS). FPGS adds glutamate (B1630785) residues to Lometrexol, a process known as polyglutamation. The polyglutamated forms of Lometrexol are more potent inhibitors of GARFT and are retained within the cell for longer periods, enhancing the drug's cytotoxic activity.[2][9]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of Lometrexol on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM, HCT116)
-
Lometrexol (this compound)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of Lometrexol in DMSO.
-
Perform serial dilutions of Lometrexol in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the Lometrexol dilutions. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the in vivo antitumor activity of Lometrexol in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Lometrexol (this compound)
-
Vehicle for Lometrexol administration
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.
-
Inject 1-10 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer Lometrexol to the treatment group via the desired route (e.g., intraperitoneal, intravenous) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their weight.
-
Perform further analyses as required (e.g., histology, biomarker analysis).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
-
Enzymatic Assays
GARFT Inhibition Assay
The activity of GARFT can be measured spectrophotometrically by monitoring the formation of a product that absorbs at a specific wavelength or by using a radiolabeled substrate. A common method involves using a folate analog that, upon enzymatic reaction, produces a chromophoric product. The assay would typically involve incubating the purified GARFT enzyme with its substrates (GAR and a folate cofactor) in the presence and absence of Lometrexol and measuring the rate of product formation.
Folylpolyglutamate Synthetase (FPGS) Assay
The activity of FPGS is typically determined by measuring the incorporation of radiolabeled glutamic acid into a folate substrate. The assay involves incubating the FPGS enzyme with a folate substrate (in this case, Lometrexol), ATP, and radiolabeled glutamic acid. The reaction is then stopped, and the polyglutamated product is separated from the unreacted radiolabeled glutamic acid. The amount of radioactivity incorporated into the product is then quantified to determine the enzyme's activity.
Conclusion
This compound (Lometrexol) is a significant second-generation antifolate that specifically targets the de novo purine synthesis pathway through the inhibition of GARFT. Its discovery and development have provided valuable insights into the design of targeted cancer therapies. This technical guide has summarized the key discovery milestones, chemical properties, and mechanism of action of Lometrexol, and has provided detailed protocols for its preclinical evaluation. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and oncology.
References
- 1. The evolution of cancer research and drug discovery at Lilly Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eli Lilly and Company - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Lometrexol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A history of... Eli Lilly & Co | pharmaphorum [pharmaphorum.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Lometrexol: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lometrexol (B1675047) (DDATHF) is a potent folate analog antimetabolite that selectively inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By disrupting the production of essential purine nucleotides, lometrexol effectively induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells, making it a subject of significant interest in oncology research and drug development.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying lometrexol's-induced cell cycle arrest and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action: Targeting Purine Synthesis
Lometrexol's primary mechanism of action is the competitive inhibition of GARFT.[1] GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[4] By blocking this step, lometrexol leads to a rapid depletion of intracellular purine pools, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[4][5] This purine deprivation serves as the central trigger for the downstream effects on cell cycle progression and survival.
Lometrexol-Induced Cell Cycle Arrest
The depletion of purine nucleotides by lometrexol directly impacts DNA replication, leading to cell cycle arrest. The specific phase of arrest can be cell-type dependent, with evidence pointing towards both S-phase and G1-phase arrest.
S-Phase Arrest and DNA Replication Blockade
In some cancer cell lines, such as CCRF-CEM human lymphoblastic leukemia, lometrexol treatment leads to an accumulation of cells in the S-phase. However, these cells are unable to incorporate 5-bromodeoxyuridine (BrdU), indicating a halt in active DNA synthesis.[3] This suggests that while cells may enter S-phase, the lack of purine precursors prevents the progression of DNA replication.
G1-Phase Arrest
In other cellular contexts, lometrexol has been observed to induce a G1-phase arrest, preventing cells from entering the S-phase.[6] This G1 arrest is often mediated by the activation of cell cycle checkpoint proteins. The purine-depleted state can be sensed by the cell as a form of metabolic stress, leading to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1 and p27KIP1. These CKIs bind to and inhibit the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1/S transition.
Role of p53
The tumor suppressor protein p53 is a critical regulator of the G1 checkpoint. However, studies have suggested that lometrexol-induced cell cycle arrest can occur independently of p53 status.[7] In p53-deficient cells, other mechanisms, potentially involving p53-independent upregulation of CKIs or direct inhibition of DNA replication machinery due to substrate unavailability, may be responsible for the observed cell cycle arrest.
Lometrexol-Induced Apoptosis
Prolonged purine deprivation induced by lometrexol can trigger programmed cell death, or apoptosis. The primary mechanism appears to be through the intrinsic (mitochondrial) pathway of apoptosis.
The Intrinsic Apoptosis Pathway
Depletion of purine nucleotides is a significant cellular stress that can lead to mitochondrial outer membrane permeabilization (MOMP). This is a critical event in the intrinsic apoptotic pathway, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Lometrexol treatment has been shown to alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the former. This shift in balance leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.
Apoptosome Formation and Caspase Activation
Once in the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have shown that lometrexol treatment can lead to the upregulation of apoptosis-related genes including Bax, Casp8, and Casp9, and an increase in the expression of cleaved caspase-3.[8]
Quantitative Data
The following tables summarize quantitative data on the effects of lometrexol from various studies. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay used.
| Cell Line | IC50 (nM) | Assay | Reference |
| CCRF-CEM (Human Leukemia) | 2.9 | Not Specified | [9] |
| Human KB cells | 31 | CellTiter-Blue | [10] |
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells | Reference |
| CCRF-CEM | Lometrexol (up to 96h) | Maintained | Slightly Elevated (BrdU negative) | Maintained | DNA fragmentation not detected | [3] |
| Mouse Embryonic Brain Tissue | Lometrexol (40 mg/kg) | - | - | - | Increased cleaved caspase-3 | [8] |
| Note: | Specific percentage data for cell cycle distribution and apoptosis rates following lometrexol treatment are not consistently reported across the literature, highlighting a need for further quantitative studies in various cancer cell lines. |
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of lometrexol for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with lometrexol for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with lometrexol, then harvest and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse lometrexol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in lometrexol's mechanism of action.
Figure 1: Overview of Lometrexol's core mechanism of action.
Figure 2: Lometrexol-induced cell cycle arrest pathways.
Figure 3: Intrinsic apoptosis pathway activated by Lometrexol.
Conclusion
Lometrexol represents a targeted therapeutic strategy that exploits the reliance of cancer cells on de novo purine synthesis. Its ability to induce both cell cycle arrest and apoptosis underscores its potential as an anticancer agent. This guide has provided a comprehensive overview of the molecular mechanisms, supported by available data and detailed protocols for further investigation. Future research should focus on elucidating the precise signaling networks that connect purine depletion to the cell cycle and apoptotic machinery in different cancer types. Furthermore, comprehensive quantitative studies are needed to better understand the variability in cellular responses to lometrexol, which will be crucial for optimizing its clinical application and for the development of novel combination therapies. The initial clinical challenges of lometrexol have been largely addressed with folic acid supplementation, paving the way for its re-evaluation in modern cancer therapy.[1][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Farnesol activates the intrinsic pathway of apoptosis and the ATF4-ATF3-CHOP cascade of ER stress in human T lymphoblastic leukemia Molt4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
LY243246 as an Antimetabolite in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY243246, the (6S)-diastereomer of 5,10-dideazatetrahydrofolate ((6S)-DDATHF), is a potent antifolate antimetabolite that selectively targets the de novo purine (B94841) biosynthesis pathway. By competitively inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in this pathway, this compound effectively disrupts the production of purines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical cytotoxic activity, and the clinical development landscape for GARFT inhibitors. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are also presented to support further research and development in this area.
Introduction
Antimetabolites are a cornerstone of cancer chemotherapy, functioning by mimicking endogenous molecules to disrupt critical metabolic pathways necessary for cell growth and division.[1][2] These cytotoxic agents are particularly effective against rapidly dividing tumor cells due to their high demand for nucleic acid precursors.[2] Antimetabolites can be broadly categorized into antifolates, purine antagonists, and pyrimidine (B1678525) antagonists.[3]
This compound, also known as (6S)-DDATHF, belongs to the antifolate class of antimetabolites. Its primary mechanism of action is the potent and selective inhibition of glycinamide ribonucleotide formyltransferase (GARFT), an early and rate-limiting enzyme in the de novo purine synthesis pathway.[4] This pathway is critical for generating the purine nucleotides, adenosine (B11128) and guanosine, which are essential building blocks for DNA and RNA. By blocking this pathway, this compound starves cancer cells of the necessary components for nucleic acid synthesis, leading to cell cycle arrest and apoptosis. The stereoisomer of this compound, (6R)-DDATHF, is also known as Lometrexol (B1675047).[4]
This document serves as a technical guide for researchers and drug development professionals, providing in-depth information on the preclinical data, experimental methodologies, and the broader context of targeting GARFT in oncology.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. This pathway is a series of enzymatic reactions that assemble purine rings from simpler molecules.
Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is a critical step in the purine biosynthesis pathway. This compound acts as a competitive inhibitor of GARFT with respect to the folate cofactor.[4] The inhibitory activity of this compound is stereospecific, with both the (6S) and (6R) diastereomers of DDATHF demonstrating potent inhibition.
Role of Folylpolyglutamate Synthetase (FPGS)
The cytotoxic potency of this compound is significantly influenced by the enzyme folylpolyglutamate synthetase (FPGS). FPGS catalyzes the addition of glutamate (B1630785) residues to intracellular folates and antifolates. This polyglutamylation traps the drug inside the cell and enhances its inhibitory activity against target enzymes. The cytotoxic potency of both (6R)- and (6S)-DDATHF has been shown to correlate positively with cellular FPGS levels.[4]
De Novo Purine Synthesis Pathway
The inhibition of GARFT by this compound disrupts the de novo purine synthesis pathway, leading to a depletion of intracellular purine pools. This, in turn, inhibits DNA and RNA synthesis, ultimately causing cell death.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The cytotoxic potency of the (6S) and (6R) diastereomers of DDATHF varies across different cell lines, highlighting the stereospecific nature of its activity.[4]
| Cell Line | Cancer Type | Relative Cytotoxicity of (6S)-DDATHF vs. (6R)-DDATHF | Reference |
| WiDr | Colon Adenocarcinoma | 6.0-fold more cytotoxic | [4] |
| CHO | Chinese Hamster Ovary | 7.2-fold more cytotoxic | [4] |
| T24 | Bladder Carcinoma | 1.5-fold more cytotoxic | [4] |
| L1210 | Mouse Leukemia | 2.0-fold more cytotoxic | [4] |
In studies with WiDr colonic carcinoma cells, DDATHF (a mixture of diastereomers) required a concentration of approximately 40 µM for a 72-hour exposure to achieve a 2-log cell kill, indicating substantial but lower cytotoxicity compared to thymidylate synthase inhibitors under the tested conditions.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily, intermittently) and route (e.g., oral, intraperitoneal).
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Clinical Development of GARFT Inhibitors
Phase I clinical trials of Lometrexol demonstrated its antitumor activity against various solid tumors.[1] However, its clinical development was hampered by severe and cumulative toxicities, primarily myelosuppression (thrombocytopenia) and mucositis.[1] Subsequent clinical studies explored co-administration with folic acid as a rescue agent to mitigate these toxicities, which allowed for dose escalation.[1] One phase I study reported a partial response in a patient with epithelial ovarian cancer. These findings underscore the potential of GARFT inhibitors in oncology, while also highlighting the importance of managing their toxicity profiles.
Conclusion
This compound is a potent antimetabolite that effectively targets the de novo purine synthesis pathway through the inhibition of GARFT. Its preclinical data demonstrates significant cytotoxic activity against various cancer cell lines. While clinical development of this specific agent is not extensively documented, the experience with the related compound Lometrexol suggests that GARFT remains a viable target for anticancer drug development. Future research should focus on optimizing the therapeutic index of GARFT inhibitors, potentially through combination therapies or the development of novel drug delivery systems, to fully realize their clinical potential in the treatment of solid tumors. This technical guide provides a foundational resource for researchers to design and execute further preclinical and translational studies on this compound and other inhibitors of the de novo purine synthesis pathway.
References
- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. The stereospecific cytotoxic potency of (6R) and (6S)-5,10- dideazatetrahydrofolate correlates with cellular folylpolyglutamate synthetase levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Studies of Lometrexol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies of Lometrexol (B1675047) (also known as DDATHF), a folate analog antimetabolite. This document consolidates key findings on its mechanism of action, in vitro and in vivo efficacy, and toxicological profile, with a focus on quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows.
Core Concepts: Mechanism of Action
Lometrexol is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) synthesis pathway.[1] By inhibiting GARFT, Lometrexol depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] A key feature of Lometrexol is its requirement for intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to become fully active and retained within the cell.[3] The polyglutamated forms are significantly more potent inhibitors of GARFT.[3]
dot
Caption: Mechanism of action of Lometrexol in the de novo purine synthesis pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data from early preclinical studies of Lometrexol.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| Enzyme Inhibition (Ki) | GARFT | ~58.5 nM* | [3] |
| Cytotoxicity (IC50) | CCRF-CEM (Human Leukemia) | 2.9 nM | [3] |
Note: The Ki value for Lometrexol's inhibition of GARFT is estimated based on the reported Ki of a second-generation inhibitor, LY309887 (6.5 nM), which was stated to be 9-fold more potent than Lometrexol.[3]
Table 2: In Vivo Efficacy
| Animal Model | Tumor Type | Lometrexol Efficacy | Reference |
| Murine Model | C3H Mammary Adenocarcinoma | Active | [3] |
| Xenograft Models | Colon Carcinoma | "Excellent efficacy" | [3] |
| Xenograft Models | Pancreatic Carcinoma | Active, but less potent than LY309887 | [3] |
Table 3: Preclinical Toxicology
Specific LD50 values for Lometrexol in preclinical models are not consistently reported. However, the critical impact of folate levels on toxicity has been quantified.
| Animal Model | Endpoint | Condition | Result | Reference |
| Mice | Lethality | Mildly folate-deficient diet | Increased by three orders of magnitude | [1] |
Table 4: Preclinical Pharmacokinetics
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of Lometrexol are provided below.
GARFT Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of Lometrexol against glycinamide ribonucleotide formyltransferase.
Materials:
-
Recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-fDDF) - a stable analog of the natural cofactor
-
Lometrexol stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare serial dilutions of Lometrexol in the assay buffer.
-
In a 96-well plate, add the assay buffer, GAR solution, 10-fDDF solution, and the diluted Lometrexol or DMSO for the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the GARFT enzyme solution to each well.
-
Immediately measure the decrease in absorbance at 295 nm over time, which corresponds to the oxidation of 10-fDDF.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the Ki or IC50 value.
In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the cytotoxic effects of Lometrexol on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Lometrexol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Culture the cancer cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a predetermined optimal density.
-
Prepare serial dilutions of Lometrexol in the culture medium.
-
Add the diluted Lometrexol solutions to the respective wells, including a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
dot
References
- 1. Augmentation of the therapeutic activity of lometrexol -(6-R)5,10-dideazatetrahydrofolate- by oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of (6S)-DDATHF (Lometrexol): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), also known as Lometrexol (B1675047), is a potent, second-generation antifolate agent with a specific mechanism of action targeting de novo purine (B94841) biosynthesis.[1][2] This technical guide provides a comprehensive overview of the pharmacology of (6S)-DDATHF, including its molecular mechanism, preclinical and clinical findings, and detailed experimental protocols for its evaluation. The document is intended to serve as a resource for researchers and professionals involved in oncology drug development and the study of folate-dependent metabolic pathways.
Introduction
(6S)-DDATHF is a structural analog of tetrahydrofolate where carbon atoms replace the nitrogen atoms at the N5 and N10 positions.[3] Unlike classical antifolates such as methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), DDATHF was designed to selectively target a different enzyme in folate metabolism.[3][4] Its primary target is glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo synthesis of purine nucleotides.[1][2][5] By inhibiting this pathway, DDATHF effectively depletes the intracellular pool of adenosine (B11128) and guanosine (B1672433), leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][6]
The development of DDATHF has been characterized by its significant antitumor activity and a distinct toxicity profile, primarily myelosuppression and mucositis.[1][5] A key strategy to mitigate these toxicities has been the co-administration of folic acid, which has been shown to improve the safety profile of the drug without compromising its therapeutic efficacy.[1][5] This guide will delve into the specifics of its mechanism, the rationale for folic acid supplementation, and provide practical experimental details.
Mechanism of Action
The cytotoxic effects of (6S)-DDATHF are a direct result of its potent and specific inhibition of GARFT.[1][2][5] GARFT catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR). This is a critical, early step in the multi-enzyme pathway of de novo purine synthesis.
By acting as a tight-binding inhibitor of GARFT, DDATHF blocks the formation of FGAR, leading to a cascade of downstream effects:
-
Depletion of Purine Nucleotides: The inhibition of the pathway leads to a significant reduction in the intracellular pools of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3]
-
Cell Cycle Arrest and Apoptosis: The lack of essential purine building blocks for DNA and RNA synthesis results in the cessation of cell division and the induction of programmed cell death (apoptosis).[1][6]
The stereochemistry at the 6-position is crucial for the biological activity of DDATHF. Both the (6R) and (6S) diastereomers are cytotoxic, but their potency can vary significantly between different cell lines, with the (6S) isomer showing greater cytotoxicity in some human cancer cell lines.[7] This stereospecificity is linked to the activity of folylpolyglutamate synthetase (FPGS), which is responsible for the polyglutamation of DDATHF within the cell, a process that enhances its intracellular retention and inhibitory activity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. benchchem.com [benchchem.com]
- 5. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The stereospecific cytotoxic potency of (6R) and (6S)-5,10- dideazatetrahydrofolate correlates with cellular folylpolyglutamate synthetase levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of CDK9 Inhibitors in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Cyclin-Dependent Kinase 9 (CDK9) inhibitors in leukemia cell lines. While the specific compound "LY243246" was not identified in the available literature, this document outlines a representative methodology using a well-characterized CDK9 inhibitor, SNS-032, as an exemplar. This protocol can be adapted for other selective CDK9 inhibitors.
CDK9 is a critical regulator of transcription elongation and has emerged as a promising therapeutic target in various hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic lymphocytic leukemia (CLL).[1] Inhibition of CDK9 leads to the downregulation of key anti-apoptotic and pro-proliferative proteins, such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.[1][2]
Mechanism of Action of CDK9 Inhibitors in Leukemia
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcription initiation to productive elongation.[3] In many leukemias, cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and the oncogene MYC.[1][2] By inhibiting CDK9, the transcription of these critical survival genes is suppressed, leading to cell cycle arrest and apoptosis.[1][3]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the CDK9 inhibitor SNS-032 in various B-cell acute lymphoblastic leukemia (B-ALL) cell lines after 72 hours of treatment.[4]
| Cell Line | Leukemia Subtype | IC50 of SNS-032 (nM) |
| NALM6 | B-ALL | 200 |
| REH | B-ALL | 200 |
| SEM | B-ALL | 350 |
| RS411 | B-ALL | 250 |
Experimental Protocols
Leukemia Cell Line Culture
This protocol describes the general procedure for culturing suspension leukemia cell lines. Specific media and supplements may vary depending on the cell line.
Materials:
-
Leukemia cell line (e.g., NALM6, REH, MOLM-13, MV4-11)
-
Complete growth medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (optional, if not in media)
-
Sterile, vented T-25 or T-75 culture flasks
-
Sterile serological pipettes and centrifuge tubes
-
Humidified incubator (37°C, 5% CO2)
-
Trypan blue solution and hemocytometer or automated cell counter
Procedure:
-
Prepare complete growth medium by supplementing the base medium with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200-300 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability every 2-3 days. Subculture cells by splitting the culture to maintain a density between 2 x 10^5 and 1 x 10^6 viable cells/mL.
Cell Viability Assay (IC50 Determination)
This protocol outlines the use of a resazurin-based assay (e.g., CellTiter-Blue®) to determine the cytotoxic effect of a CDK9 inhibitor on leukemia cells.
Materials:
-
Leukemia cells in logarithmic growth phase
-
CDK9 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Sterile 96-well flat-bottom tissue culture plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)
Procedure:
-
Harvest and count cells. Resuspend cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Prepare serial dilutions of the CDK9 inhibitor in complete growth medium.
-
Add 100 µL of the diluted inhibitor to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control (e.g., DMSO) and no-cell (media only) blank wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for an additional 2-4 hours, or as recommended by the manufacturer.
-
Measure fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank values.
-
Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with a CDK9 inhibitor.
Materials:
-
Leukemia cells treated with the CDK9 inhibitor (at 1x and 2x IC50) and vehicle control for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells from each treatment condition by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Safety Precautions
-
Always handle cell lines in a certified Class II biological safety cabinet.
-
CDK9 inhibitors are potent cytotoxic agents. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for the specific inhibitor and its solvent (e.g., DMSO) before use.
-
Dispose of all cell culture waste and chemical waste according to institutional guidelines.
References
- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
Application Notes and Protocols for In Vivo Xenograft Models Using Lometrexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol (B1675047) (5,10-dideazatetrahydrofolate, DDATHF) is a potent, second-generation antifolate antimetabolite. Its primary mechanism of action is the specific and potent inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By blocking this pathway, Lometrexol leads to the depletion of the intracellular purine pool, which is essential for DNA and RNA synthesis. This disruption ultimately results in cell cycle arrest, primarily in the S phase, and subsequent apoptosis in rapidly proliferating cancer cells.[3] Notably, Lometrexol has demonstrated significant antitumor activity in preclinical models, including tumors that have developed resistance to the first-generation antifolate, methotrexate.[2]
An important consideration in the preclinical and clinical application of Lometrexol is its toxicity profile, which can be effectively managed with folic acid supplementation. Preclinical studies in murine models have shown that co-administration of folic acid can mitigate the toxic effects of Lometrexol on normal tissues without compromising its antitumor efficacy.[2][4]
These application notes provide a comprehensive overview of the use of Lometrexol in in vivo xenograft models, including detailed experimental protocols, a summary of its preclinical efficacy, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As an antifolate, it competitively inhibits GARFT, preventing the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This enzymatic step is essential for the biosynthesis of purine nucleotides (adenosine and guanosine), which are fundamental building blocks of DNA and RNA. The depletion of these nucleotides in rapidly dividing cancer cells leads to the cessation of DNA replication and, ultimately, programmed cell death (apoptosis).
Caption: Mechanism of action of Lometrexol.
Quantitative Data Presentation
The following tables summarize the preclinical efficacy of Lometrexol in various murine and human tumor xenograft models. It is important to note that direct head-to-head comparative studies for all agents in the same model are limited; therefore, data is compiled from multiple independent studies.
Table 1: Efficacy of Lometrexol in a Murine Mammary Adenocarcinoma Model
| Animal Model | Tumor Type | Lometrexol Dose | Folic Acid Supplementation | Outcome | Reference |
| Mice | C3H Mammary Adenocarcinoma | Not specified | Oral administration | Restored antitumor activity at non-toxic doses. | [4] |
Table 2: Comparative Efficacy of Lometrexol and a Second-Generation GARFT Inhibitor
| Xenograft Model | Lometrexol Efficacy | LY309887 Efficacy | Reference |
| Several Colon Xenografts | Excellent Efficacy | Excellent Efficacy | [5] |
| Two Pancreatic Human Xenografts | Effective | Greater Efficacy than Lometrexol | [5] |
| C3H Mammary Murine Tumor | Effective | More Potent than Lometrexol | [5] |
Note: Specific quantitative Tumor Growth Inhibition (TGI) data for Lometrexol in these xenograft models was not available in the reviewed literature. Preclinical murine studies have consistently shown its activity, particularly in methotrexate-refractory tumors.
Experimental Protocols
This section outlines a detailed methodology for conducting an in vivo xenograft study to evaluate the antitumor efficacy of Lometrexol.
General Workflow for a Xenograft Study
Caption: General workflow for a xenograft study.
Detailed Methodologies
1. Cell Lines and Culture:
-
Select a human cancer cell line of interest (e.g., colon, pancreatic, or lung carcinoma cell lines).
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Ensure cells are in the logarithmic growth phase and have high viability before implantation.
2. Animal Models:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Allow the animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
House the animals in a pathogen-free environment with sterile bedding, food, and water.
3. Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile medium (e.g., PBS) or a mixture of medium and Matrigel.
-
The typical cell concentration is 1-10 x 10^6 cells in a volume of 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
4. Folic Acid Supplementation and Tumor Growth Monitoring:
-
Once tumors become palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin folic acid supplementation in the designated treatment groups. This can be administered through the drinking water, in the diet, or via oral gavage. A typical regimen involves folic acid supplementation for 7 days before and 7 days after Lometrexol administration.[2]
5. Lometrexol Preparation and Administration:
-
Reconstitute Lometrexol in an appropriate vehicle (e.g., saline).
-
Administer Lometrexol via the desired route, which can include intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The dosing schedule should be determined based on prior studies and the maximum tolerated dose in the specific mouse strain.
6. Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Measure tumor volume regularly (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Survival Analysis: In some studies, the primary endpoint may be survival. In such cases, monitor the animals until a predefined endpoint (e.g., tumor volume reaching a certain size, or signs of morbidity) and generate Kaplan-Meier survival curves.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as indicators of drug toxicity.
7. Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.
-
Analyze the data statistically to determine the significance of the observed antitumor effects.
Discussion and Future Directions
The available preclinical data suggest that Lometrexol is a potent antifolate with a distinct mechanism of action and efficacy in tumors resistant to other antifolates. Future preclinical studies should focus on direct, head-to-head comparisons of Lometrexol with other antifolates and standard-of-care chemotherapeutics in a panel of well-characterized xenograft models, including patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors. Furthermore, exploring combination therapies involving Lometrexol and other cytotoxic or targeted agents could unveil synergistic effects and pave the way for new therapeutic strategies in cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of LY243246 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of LY243246, a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. The protocol includes necessary calculations, materials, step-by-step instructions, and recommendations for storage to ensure the stability and efficacy of the compound in research applications. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Introduction
This compound is a small molecule inhibitor with significant potential in various research fields. Accurate preparation of a stock solution is the first critical step in any experiment involving this compound. DMSO is a common solvent for such hydrophobic molecules due to its high solubilizing capacity. This protocol outlines a standardized procedure to prepare a 10 mM stock solution of this compound in DMSO, a concentration frequently utilized in cellular and biochemical assays.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound and DMSO is essential for accurate stock solution preparation. The table below summarizes the key quantitative data.
| Parameter | Value | Source |
| This compound | ||
| Molecular Weight | 443.45 g/mol | N/A |
| Recommended Starting Concentration | 10 mM | General laboratory practice |
| Dimethyl Sulfoxide (DMSO) | ||
| Molecular Weight | 78.13 g/mol | [1] |
| Density | ~1.1 g/mL | [1] |
| Purity | ≥99.5% (Anhydrous) | Recommended |
| Storage Conditions | ||
| This compound (Solid) | -20°C to -80°C | General laboratory practice |
| This compound Stock Solution (in DMSO) | -20°C to -80°C (aliquoted) | General laboratory practice |
Note: The solubility of this compound in DMSO is not publicly available. A 10 mM solution is a common starting point for novel inhibitors. It is recommended to perform a small-scale solubility test if a higher concentration is required. If the compound does not fully dissolve, gentle warming (up to 37°C) and vortexing may aid dissolution. If insolubility persists, the concentration should be reduced.
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.5% purity)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 443.45 g/mol x 1000 mg/g = 4.43 mg
-
-
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not dissolve completely, you may gently warm the solution in a water bath at a temperature not exceeding 37°C for a short period, followed by vortexing.
-
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When needed, thaw a single aliquot at room temperature for immediate use.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solution in DMSO. By following these guidelines, researchers can ensure the preparation of a consistent and reliable stock solution, which is fundamental for the validity and reproducibility of subsequent experiments. Proper storage and handling are equally important to maintain the long-term stability and activity of the compound.
References
Application Notes and Protocols for Determining IC50 Values of LY243246 in Colon Cancer Cells
Introduction
LY243246, also known as (6S)-DDATHF, is a potent inhibitor of de novo purine (B94841) synthesis. It specifically targets glycinamide (B1583983) ribonucleotide (GAR) transformylase, a crucial enzyme in the pathway responsible for the synthesis of purine nucleotides. Cancer cells, with their high proliferation rates, are heavily reliant on the de novo purine synthesis pathway to generate the necessary building blocks for DNA and RNA replication. By inhibiting GAR transformylase, this compound disrupts this process, leading to cell growth inhibition and cytotoxicity. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various colon cancer cell lines, along with data on its cytotoxic effects and a description of its mechanism of action.
Data Presentation
The cytotoxic effects of this compound have been evaluated in human colon carcinoma cells. The following table summarizes the available data on the concentration required to achieve a significant reduction in cell viability.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Notes |
| WiDr | Colon Carcinoma | ~40 | 72 | This value represents the concentration required for a 2-log cell kill, not a direct IC50 value. |
Note: Publicly available IC50 data for this compound across a broad range of colon cancer cell lines is limited. The data presented here is based on available research. Further experimental investigation is required to establish a comprehensive IC50 profile.
Signaling Pathway
This compound inhibits the de novo purine synthesis pathway, which is essential for the production of purine nucleotides required for DNA and RNA synthesis. The drug's specific target is the enzyme glycinamide ribonucleotide (GAR) transformylase.
Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 value of this compound in colon cancer cell lines using a cell viability assay.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
Three common and reliable methods for determining the IC50 of this compound in adherent colon cancer cell lines are the MTT, SRB, and CellTiter-Glo assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Colon cancer cell lines (e.g., WiDr, HT-29, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture colon cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Materials:
-
Colon cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM (pH 10.5)
-
1% Acetic acid
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 72-hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant and wash the plates five times with 1% acetic acid.
-
Allow the plates to air dry completely at room temperature.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Colon cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.
-
-
CellTiter-Glo® Assay:
-
After the 72-hour incubation, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Application Notes and Protocols: Lometrexol Administration in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Lometrexol (B1675047) (also known as DDATHF, 5,10-dideazatetrahydrofolate) in murine tumor models. This document outlines the mechanism of action, experimental protocols for in vivo and in vitro studies, and summarizes key quantitative data from preclinical evaluations.
Introduction and Rationale
Lometrexol is a potent, second-generation antifolate agent that specifically targets and inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By blocking GARFT, Lometrexol disrupts the production of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2]
Initial clinical development of Lometrexol as a monotherapy was hindered by significant toxicities, including myelosuppression and mucositis.[1][3] Preclinical studies in murine models revealed that these toxicities were exacerbated in subjects with low folate levels.[1] Consequently, co-administration with folic acid was investigated as a strategy to mitigate these adverse effects. The rationale is that folic acid supplementation provides sufficient reduced folates for the normal cellular functions of healthy tissues, thereby reducing Lometrexol's toxicity while preserving its anti-tumor efficacy.[1][3] Clinical studies have since confirmed that folic acid supplementation significantly improves the safety profile of Lometrexol.[3]
Mechanism of Action: Inhibition of Purine Synthesis
Lometrexol exerts its cytotoxic effects by inhibiting GARFT.[2][4] This enzyme catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-formyl-THF) to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR). This is a critical step in the de novo synthesis of purines.[1] Folic acid serves as a precursor for the synthesis of various tetrahydrofolate cofactors, including 10-formyl-THF. By supplementing with folic acid, normal cells can maintain their pool of reduced folates, which are essential for various metabolic processes. This preferential rescue of normal tissues forms the basis for the improved therapeutic index of Lometrexol when combined with folic acid.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data on the efficacy of Lometrexol in murine tumor models. It is important to note that experimental conditions can vary between studies.
| Animal Model | Tumor Type | Lometrexol Dose | Folic Acid Supplementation | Outcome | Reference |
| C57BL/6 Mice | Colon 38 | 25-50 mg/kg (i.p.) | Not specified | Enhanced antitumor activity of 5-FU | [5] |
| Mice | C3H Mammary Adenocarcinoma | Not specified | Oral administration | Restored anti-tumor effects at non-toxic doses | [1] |
| N/A | Human Tumor Xenografts | Not specified | Not specified | Potent inhibition of tumor growth | [6] |
| In Vitro Model | Parameter | Lometrexol Concentration | Folic Acid Concentration | Result |
| CCRF-CEM (Human Leukemia) | IC50 | 2.9 nM | Not specified | Potent cytotoxicity |
Experimental Protocols
In Vivo Murine Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of Lometrexol, often in combination with folic acid supplementation, in a murine xenograft model.[1][7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old
-
Cancer cell line of interest
-
Lometrexol for injection
-
Folic acid for oral or parenteral administration
-
Matrigel (optional)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Group Randomization:
-
Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
-
Folic Acid Supplementation (if applicable):
-
Lometrexol Treatment:
-
Initiate Lometrexol treatment after the folic acid supplementation period.
-
Administer Lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule.[1] The control group should receive a vehicle control.
-
-
Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week.[1]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
Monitor the body weight and general health of the mice throughout the study.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot tumor growth curves for each group and calculate the Tumor Growth Inhibition (TGI).[1][7]
-
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Lometrexol, with or without varying concentrations of folic acid, on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Lometrexol
-
Folic Acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a specific number of cells (e.g., 5,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Lometrexol and different concentrations of folic acid in the cell culture medium.
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the medium containing the desired drug and/or folic acid concentrations to each well.
-
Include wells with Lometrexol only, folic acid only, and untreated cells as controls.[1]
-
Incubate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.[1]
-
Plot the dose-response curves and determine the IC50 values for Lometrexol under different folic acid conditions.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Enhancement of antineoplastic activity of 5-fluorouracil in mice bearing colon 38 tumor by (6R)5,10-dideazatetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Cytotoxicity of (6S)-DDATHF
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6S)-DDATHF (Lometrexol) is a potent antifolate drug that selectively inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1] By blocking this pathway, (6S)-DDATHF depletes the intracellular pool of purines necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, particularly cancer cells.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of (6S)-DDATHF using two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Principle of (6S)-DDATHF Action
(6S)-DDATHF targets and inhibits GARFT, which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an early step in purine synthesis. The resulting purine depletion triggers a cascade of cellular events, including the upregulation of apoptosis-related genes such as Bax, Caspase-8, and Caspase-9, and the downregulation of proliferation-associated genes.[2] This ultimately leads to the induction of apoptosis and an arrest of the cell cycle. The cytotoxicity of (6S)-DDATHF can be modulated by the concentration of folic acid in the cell culture medium.[3][4]
Data Presentation
The following table summarizes key quantitative parameters for the cell viability assays described below. Note that optimal conditions can vary depending on the cell line and experimental setup.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Cell Seeding Density | 2,000 - 10,000 cells/well | 2,000 - 10,000 cells/well |
| (6S)-DDATHF Concentration Range | 0.1 nM - 100 µM | 0.1 nM - 100 µM |
| Incubation Time with (6S)-DDATHF | 72 hours (allows for at least two cell doublings) | 72 hours |
| MTT Reagent Incubation | 3 - 4 hours | N/A |
| CellTiter-Glo® Reagent Incubation | N/A | 10 minutes |
| Wavelength/Signal Detection | 570 nm (Absorbance) | Luminescence |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
(6S)-DDATHF
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to the desired seeding density (typically 2,000-10,000 cells/well).[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a stock solution of (6S)-DDATHF in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the (6S)-DDATHF stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (6S)-DDATHF.
-
Include vehicle control wells (medium with the highest concentration of the solvent used) and untreated control wells.
-
Incubate the plate for 72 hours.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which indicates the presence of metabolically active cells.[8] The assay procedure involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[9]
Materials:
-
(6S)-DDATHF
-
Cancer cell line of interest
-
Complete cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
CellTiter-Glo® Reagent
-
Sterile, opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled 96-well plates.
-
-
Drug Treatment:
-
Follow the same drug treatment protocol as described for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of (6S)-DDATHF.
Caption: Signaling pathway of (6S)-DDATHF-induced cytotoxicity.
References
- 1. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of inhibiting glycinamide ribonucleotide formyl transferase on the development of neural tube in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro folate supplementation alleviates oxidative stress, mitochondria-associated death signalling and apoptosis induced by 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate deprivation induces cell cycle arrest at G0/G1 phase and apoptosis in hippocampal neuron cells through down-regulation of IGF-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro folate supplementation alleviates oxidative stress, mitochondria-associated death signalling and apoptosis induced by 7-ketocholesterol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 9. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of LY243246 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY243246 is a potent and specific inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] By blocking this pathway, this compound depletes the intracellular pool of purine nucleotides, which are essential for DNA replication, RNA synthesis, and cellular energy metabolism. This disruption of purine metabolism can lead to cell cycle arrest and induction of apoptosis, making GARFT inhibitors like this compound promising candidates for anticancer therapy.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It enables the rapid and quantitative measurement of various cellular properties, including cell cycle distribution and the induction of apoptosis. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound functions by competitively inhibiting GARFT, which catalyzes the transfer of a formyl group to glycinamide (B1583983) ribonucleotide (GAR), a critical step in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The resulting depletion of purines disrupts DNA and RNA synthesis, leading to cellular stress. This can trigger cell cycle checkpoints, primarily causing an arrest in the G1 phase in cells with a functional G1 checkpoint.[2] In cells that have already entered the S phase or lack a functional G1 checkpoint, purine depletion can lead to cell death.[2] Furthermore, the reduction in purine levels can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][3][4]
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with this compound. The data is representative and may vary depending on the cell line, concentration of this compound, and duration of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound (Low Dose) | 70 ± 5 | 20 ± 3 | 10 ± 2 |
| This compound (High Dose) | 85 ± 6 | 10 ± 2 | 5 ± 1 |
Table 2: Effect of this compound on Apoptosis Induction
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| This compound (Low Dose) | 80 ± 5 | 15 ± 3 | 5 ± 2 |
| This compound (High Dose) | 60 ± 6 | 25 ± 4 | 15 ± 3 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining with propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Drug Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
Combine the collected cells with the supernatant from the initial culture medium to include any detached, potentially apoptotic cells.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary depending on the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use logarithmic scales for both the Annexin V (e.g., FL1) and PI (e.g., FL2) fluorescence channels.
-
Collect at least 10,000 events per sample.
-
Use appropriate gating to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of glycinamide ribonucleotide formyltransferase is selectively cytotoxic to cells that lack a functional G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: GAR Transformylase Activity Assay with Lometrexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycinamide ribonucleotide (GAR) transformylase (EC 2.1.2.2) is a key enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to GAR, forming formylglycinamide ribonucleotide (FGAR).[1][2] This pathway is essential for the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA, as well as for cellular energy and signaling molecules.[2] Consequently, GAR transformylase represents a critical target for the development of antineoplastic agents.[3] Lometrexol (DDATHF) is a potent folate analog antimetabolite that acts as a tight-binding inhibitor of GAR transformylase, thereby disrupting DNA synthesis and arresting cell proliferation.[4][5][6] This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of GAR transformylase and to evaluate its inhibition by Lometrexol.
Principle of the Assay
The activity of GAR transformylase can be monitored continuously by spectrophotometry. The assay utilizes a synthetic folate analog, 10-formyl-5,8-dideazafolate (fDDF), as the formyl donor. The enzymatic transfer of the formyl group to GAR results in the formation of 5,8-dideazafolate (DDF). The conversion of fDDF to DDF leads to an increase in absorbance at 295 nm.[1] The rate of this absorbance change is directly proportional to the enzyme activity. The inhibitory effect of Lometrexol can be quantified by measuring the reduction in enzyme activity in the presence of the inhibitor.
Materials and Reagents
-
Recombinant human GAR transformylase
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF)
-
Lometrexol
-
Tris-HCl buffer
-
NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 295 nm
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 0.1 M NaCl. Filter the buffer through a 0.22 µm filter.
-
GAR Stock Solution: Prepare a concentrated stock solution of GAR in the assay buffer. The exact concentration should be determined enzymatically with an excess of fDDF.[7]
-
fDDF Stock Solution: Prepare a concentrated stock solution of fDDF in the assay buffer. The concentration should be determined spectrophotometrically.
-
Lometrexol Stock Solution: Prepare a high-concentration stock solution of Lometrexol in DMSO. Subsequent dilutions should be made in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Solution: Dilute the recombinant GAR transformylase in the assay buffer to a working concentration (e.g., 3-6 nM).[1] The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
GAR Transformylase Activity Assay Protocol
-
Set up the spectrophotometer to measure absorbance at 295 nm at a constant temperature of 25 °C.[1]
-
In a UV-transparent cuvette, add the following components to a final volume of 1 mL:
-
Mix the components by gentle inversion and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the GAR transformylase enzyme solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 295 nm for a set period (e.g., 5-10 minutes), ensuring the reaction rate is linear.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA = εbc), where the change in molar extinction coefficient (Δε) for the formation of DDF at 295 nm is 18.9 mM⁻¹cm⁻¹.[1]
Lometrexol Inhibition Assay Protocol
-
Prepare a series of Lometrexol dilutions in assay buffer from the stock solution.
-
In separate cuvettes, add the assay buffer, GAR, and fDDF as described in the activity assay protocol.
-
Add varying concentrations of Lometrexol to each cuvette. Include a control cuvette with no inhibitor (or with the same concentration of DMSO as the inhibitor-containing cuvettes).
-
Incubate the mixtures for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the GAR transformylase enzyme.
-
Monitor the reaction and calculate the initial velocities as described previously.
-
Plot the initial velocity as a function of the Lometrexol concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation
Table 1: Kinetic Parameters of Human GAR Transformylase
| Parameter | Substrate | Value | Reference |
| kcat | 7.5 s⁻¹ | [7] | |
| Km | GAR | 1.1 ± 0.2 µM | [7] |
| Km | fDDF | 0.9 ± 0.2 µM | [7] |
Table 2: Inhibitory Potency of Lometrexol against GAR Transformylase
| Parameter | Cell Line/Condition | Value | Reference |
| Ki | Recombinant GARFT | ~58 nM (inferred from 9-fold less potency than LY309887 with Ki of 6.5 nM) | [6] |
| IC50 | CCRF-CEM cells | 2.9 nM | [6] |
Visualizations
Caption: De Novo Purine Biosynthesis Pathway and Lometrexol Inhibition.
Caption: Experimental Workflow for GAR Transformylase Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lometrexol in Methotrexate-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, faces a significant challenge in the clinic: the development of drug resistance. This resistance can arise from various molecular mechanisms, rendering tumors refractory to treatment. Lometrexol (B1675047) (DDATHF), a potent antifolate, presents a promising therapeutic alternative in such cases. Unlike methotrexate, which primarily inhibits dihydrofolate reductase (DHFR), Lometrexol's main target is glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[1][2][3] This distinct mechanism of action suggests that Lometrexol may circumvent common methotrexate resistance pathways and exhibit efficacy in MTX-resistant tumors.[1][2][4]
These application notes provide a comprehensive guide for researchers on the use of Lometrexol in methotrexate-resistant cell lines. We will delve into the underlying signaling pathways, present key efficacy data, and offer detailed protocols for in vitro experimentation.
Rationale for Using Lometrexol in Methotrexate-Resistant Scenarios
The cytotoxic effects of methotrexate are primarily mediated through the inhibition of DHFR, leading to a depletion of tetrahydrofolate (THF) cofactors necessary for the synthesis of nucleotides and amino acids.[5][6] Resistance to methotrexate can emerge through several mechanisms, including:
-
Impaired drug transport: Reduced expression or function of the reduced folate carrier (RFC), which is responsible for methotrexate uptake.[5][7]
-
Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), the enzyme that adds glutamate (B1630785) residues to methotrexate, trapping it intracellularly and increasing its inhibitory activity.[5]
-
DHFR overexpression or mutation: Gene amplification leading to increased levels of DHFR or mutations that reduce methotrexate's binding affinity.[5][8]
Lometrexol's efficacy in methotrexate-resistant cells stems from its different primary target, GARFT.[1][4] By inhibiting GARFT, Lometrexol blocks the first committed step of de novo purine synthesis, leading to purine depletion, cell cycle arrest in the S phase, and ultimately apoptosis.[1][3][9] While cross-resistance can occur, particularly through mechanisms affecting folate transport and polyglutamylation which are shared with methotrexate, Lometrexol often retains activity when resistance is driven by DHFR alterations.[4]
Data Presentation: Lometrexol Efficacy
The following table summarizes representative data on the cytotoxic activity of Lometrexol in various cancer cell lines, including those with known resistance to other antifolates.
| Cell Line | Cancer Type | Lometrexol IC50 (nM) | Methotrexate IC50 (nM) | Notes on Resistance | Reference |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 2.9 | Varies (sensitive) | Often used as a sensitive parental line. | [10] |
| L1210 | Murine Leukemia | Growth inhibition at 1-30 µM | >1000 (Resistant) | This particular L1210 subline exhibits MTX resistance due to elevated DHFR. | [8][9] |
| A549 | Human Lung Carcinoma | Not specified | 370 (at 24h) | Generally considered moderately resistant to MTX. | [11] |
| HCT-116 | Human Colon Carcinoma | Not specified | 2300 (at 12h) | [11] |
Note: IC50 values can vary significantly between studies depending on the experimental conditions (e.g., cell seeding density, incubation time, assay method).
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the mechanism of action of Lometrexol and its relationship to methotrexate resistance pathways.
Caption: Lometrexol and Methotrexate action and resistance.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of Lometrexol in methotrexate-resistant cell lines.
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol determines the cytotoxic effects of Lometrexol.
Materials:
-
Methotrexate-sensitive and -resistant cancer cell lines
-
Lometrexol (DDATHF)
-
Methotrexate (for comparison)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of Lometrexol and Methotrexate in complete culture medium.
-
Carefully remove the overnight culture medium from the wells.
-
Add 100 µL of the medium containing the drug dilutions to the respective wells. Include untreated and vehicle control wells.[12]
-
Incubate for a desired treatment period (e.g., 72 hours).[12]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentrations on a logarithmic scale and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Caption: MTT assay workflow for cytotoxicity assessment.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a cell density-based assay that provides a sensitive measure of drug-induced cytotoxicity.
Materials:
-
Methotrexate-sensitive and -resistant cancer cell lines
-
Lometrexol
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]
-
-
Drug Treatment:
-
Expose cells to a range of concentrations of Lometrexol for a specified duration (e.g., 72 hours).[4]
-
-
Cell Fixation:
-
After incubation, gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[4]
-
-
Staining:
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.[4]
-
-
Wash and Solubilization:
-
Absorbance Measurement:
-
Measure the optical density at 510 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.[4]
-
Troubleshooting and Considerations
-
Folic Acid Supplementation: The toxicity of Lometrexol can be mitigated by folic acid supplementation.[2][12] When designing experiments, consider the folate concentration in the culture medium as it can influence the drug's efficacy.
-
Cell Line Authenticity: Ensure the authenticity of the cell lines and their methotrexate resistance profile through appropriate characterization.
-
Solvent Effects: Prepare a stock solution of Lometrexol in a suitable solvent like DMSO. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%).[14]
-
Edge Effects: To minimize edge effects in 96-well plates, consider not using the outer wells for experimental data or filling them with sterile PBS or media.[14]
By leveraging the distinct mechanism of action of Lometrexol and employing rigorous experimental protocols, researchers can effectively investigate its potential as a therapeutic agent in the context of methotrexate resistance.
References
- 1. Facebook [cancer.gov]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming Lometrexol solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with lometrexol (B1675047) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of lometrexol in aqueous buffers?
A1: Lometrexol is sparingly soluble in aqueous buffers.[1] While exact solubility can vary with buffer composition and pH, a known value is approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[2] For many experimental needs, this limited aqueous solubility necessitates the use of co-solvents or other formulation strategies.
Q2: I'm observing precipitation when I dilute my lometrexol stock solution into my aqueous experimental medium. What can I do?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Initial Dissolution in Organic Solvent: Ensure your initial stock solution is fully dissolved in an appropriate organic solvent like DMSO before further dilution.[2][3]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. This can sometimes prevent the compound from crashing out of solution.
-
Sonication: After dilution, sonicating the solution can help to redissolve any precipitate that has formed.[3]
-
Warming: Gently warming the solution (if the compound's stability allows) can increase solubility.
-
Re-evaluation of Final Concentration: Consider if your target final concentration is achievable in the chosen aqueous medium. It may be necessary to work at a lower concentration or to use a solubilization-enhancing formulation.
Q3: What is a reliable method to prepare a lometrexol solution for in vivo animal studies?
A3: A commonly used formulation for in vivo administration of lometrexol is a mixed micelle system. One such formulation that achieves a concentration of 5 mg/mL consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[3] It is crucial to add the solvents sequentially and ensure the solution is clear after each addition.
Q4: How should I prepare a stock solution of lometrexol?
A4: Lometrexol is soluble in DMSO at a concentration of up to 100 mg/mL.[3] To prepare a stock solution, dissolve the lometrexol powder in DMSO, using sonication to aid dissolution.[3] It is recommended to prepare fresh stock solutions and use them on the same day. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4]
Troubleshooting Guides: Enhancing Lometrexol Solubility
For experiments requiring higher concentrations of lometrexol in aqueous media than are achievable by direct dissolution, several formulation strategies can be employed.
Method 1: Co-Solvent Systems
The use of co-solvents is a straightforward approach to increase the solubility of hydrophobic drugs.
Experimental Protocol:
-
Prepare a high-concentration stock solution of lometrexol in 100% DMSO (e.g., 50-100 mg/mL).
-
For your final aqueous solution, determine the maximum tolerable percentage of DMSO for your specific experiment (e.g., 0.1%, 0.5%, 1%).
-
Prepare a series of dilutions of your lometrexol stock into your aqueous buffer, not exceeding the predetermined final DMSO concentration.
-
Observe for any precipitation. The highest concentration that remains clear is your working solubility limit with that co-solvent percentage.
Data Presentation:
| Co-Solvent System | Lometrexol Concentration (mg/mL) | Observations |
| PBS (pH 7.4) with 0.1% DMSO | User-determined | Clear / Precipitate |
| PBS (pH 7.4) with 0.5% DMSO | User-determined | Clear / Precipitate |
| PBS (pH 7.4) with 1.0% DMSO | User-determined | Clear / Precipitate |
Method 2: Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
Experimental Protocol:
-
Prepare a range of aqueous solutions of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 5%, 10%, 20% w/v) in your desired buffer.
-
Add an excess of lometrexol powder to each cyclodextrin solution.
-
Stir the suspensions vigorously at room temperature overnight.
-
Filter the suspensions to remove the undissolved lometrexol.
-
Quantify the concentration of lometrexol in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the solubility enhancement.
Data Presentation:
| Cyclodextrin (HP-β-CD) Conc. (% w/v) | Lometrexol Solubility (mg/mL) | Fold Increase vs. Aqueous Buffer |
| 0 | User-determined | 1.0 |
| 5 | User-determined | Calculated |
| 10 | User-determined | Calculated |
| 20 | User-determined | Calculated |
Method 3: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that can enhance dissolution rate and saturation solubility.
Experimental Protocol (Bottom-up approach - Precipitation):
-
Dissolve lometrexol in a suitable organic solvent (e.g., DMSO) to prepare the drug solution.
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP). This is the anti-solvent solution.
-
Under high-speed stirring, rapidly inject the lometrexol solution into the anti-solvent solution.
-
The sudden change in solvent polarity will cause the lometrexol to precipitate as nanoparticles.
-
The nanosuspension can be further processed to remove the organic solvent and concentrate the nanoparticles if necessary.
Data Presentation:
| Stabilizer | Drug:Stabilizer Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| Tween 80 | 1:1 | User-determined | User-determined |
| Tween 80 | 1:2 | User-determined | User-determined |
| PVP | 1:1 | User-determined | User-determined |
| PVP | 1:2 | User-determined | User-determined |
Signaling Pathway and Experimental Workflow
Lometrexol is an inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[5][6] Inhibition of GARFT leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[2][7]
Caption: Lometrexol inhibits the de novo purine biosynthesis pathway.
Caption: Workflow for selecting a lometrexol solubility enhancement method.
References
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Lometrexol | DHFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
LY243246 Stock Solution: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of LY243246 stock solutions. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most research compounds, including this compound, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions. Some suppliers also indicate solubility in Dimethylformamide (DMF). For aqueous buffers, it is often recommended to first dissolve the compound in a small amount of DMSO or DMF and then dilute with the aqueous buffer of choice.
Q2: What are the general storage conditions for this compound as a solid and in solution?
A2: As a solid (powder), this compound is typically stable for extended periods when stored at -20°C. Once dissolved in a solvent, the stability of the stock solution is dependent on the storage temperature. General guidelines from various suppliers are summarized in the tables below. To ensure the highest quality, always refer to the Certificate of Analysis (COA) provided by your specific supplier for compound-specific storage recommendations.
Q3: How can I avoid precipitation of this compound in my stock solution?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. To avoid this, ensure you are using an appropriate solvent and do not exceed the recommended concentration. When preparing aqueous solutions, a stepwise dilution of a high-concentration stock in an organic solvent (like DMSO) into the aqueous buffer can help prevent precipitation. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. However, if the precipitate persists, it may indicate degradation or low solubility in that specific solvent.
Q4: Is it acceptable to repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its activity. Prepare aliquots of your stock solution to be used for individual experiments. This practice minimizes the number of times the main stock is subjected to temperature fluctuations.
Q5: The ice pack in my shipment melted upon arrival. Is the this compound compound still viable?
A5: Most chemical compounds, including this compound, are shipped at ambient temperatures and are stable for the duration of shipping. The inclusion of an ice pack is often to mitigate extreme temperature fluctuations. Unless the supplier specifies that the compound requires strict cold chain logistics, the viability of the compound should not be affected. Upon receipt, it is crucial to transfer the compound to the recommended storage conditions as soon as possible.
Data on Stock Solution Stability and Storage
The following tables summarize general stability and storage condition recommendations for chemical compounds, which can be applied to this compound. For precise data, always consult the product-specific Certificate of Analysis.
Table 1: General Storage Recommendations for this compound Solid Form
| Storage Temperature | General Stability Period |
| -20°C | ≥ 3 years |
| 4°C | Up to 2 years |
Table 2: General Stability of this compound Stock Solutions
| Solvent | Storage Temperature | General Stability Period |
| DMSO/DMF | -80°C | ≥ 6 months |
| DMSO/DMF | -20°C | Up to 1 month |
| Aqueous Buffer | Not Recommended for Long-Term Storage | Use within 1 day |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Solvent Addition: Based on your desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the vial and/or gently warm it (if necessary and recommended by the supplier) until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate low-retention microcentrifuge tubes. The volume of each aliquot should be suitable for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage, in accordance with the stability data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | - Storage temperature is too high.- Solvent has absorbed water.- Concentration is too high. | - Ensure storage at -80°C or -20°C.- Use anhydrous solvent.- Try preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | - Compound degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial weighing or dilution. | - Prepare fresh stock solution from solid compound.- Always use aliquots for single experiments.- Double-check all calculations and measurements. |
| Difficulty dissolving the compound. | - Incorrect solvent.- Low-quality solvent. | - Confirm the recommended solvent from the supplier's datasheet.- Use high-purity, anhydrous solvent. |
Visual Workflows and Pathways
Caption: Workflow for preparing this compound stock solutions.
Caption: Decision tree for troubleshooting this compound stock solution problems.
Technical Support Center: Acquired Resistance to Lometrexol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Lometrexol (B1675047) (also known as DDATHF), a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lometrexol?
A1: Lometrexol is a folate analog that acts as an antimetabolite. Its primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] Inhibition of GARFT depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4]
Q2: What are the principal mechanisms of acquired resistance to Lometrexol?
A2: Acquired resistance to Lometrexol is a multifactorial phenomenon. The most commonly reported mechanisms include:
-
Impaired Polyglutamylation: Lometrexol requires the addition of glutamate (B1630785) residues (polyglutamylation) by the enzyme folylpolyglutamate synthetase (FPGS) to be retained and fully active within the cell.[1][2] Decreased FPGS activity is a frequent cause of resistance.[1][5]
-
Increased Deglutamylation: Conversely, increased activity of γ-glutamyl hydrolase (GGH), an enzyme that removes glutamate residues, can also lead to resistance by promoting drug efflux.[1]
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Alterations in the Target Enzyme (GARFT): Increased expression of GARFT can lead to resistance by titrating out the inhibitor.[2] Mutations in the GARFT gene that reduce the binding affinity of Lometrexol are also a potential, though less commonly reported, mechanism.
-
Altered Drug Transport: Changes in the expression or function of folate transporters, such as the reduced folate carrier (RFC), can impair Lometrexol uptake into the cell, contributing to resistance.[2]
Q3: My cancer cell line has developed resistance to Lometrexol. What is the initial step to characterize this resistance?
A3: The first and most critical step is to quantify the level of resistance. This is achieved by determining the half-maximal inhibitory concentration (IC50) of Lometrexol in your resistant cell line and comparing it to the parental, sensitive cell line.[1] A significant increase in the IC50 value confirms the resistant phenotype and provides a quantitative measure of the degree of resistance.[1]
Q4: Are there strategies to overcome acquired resistance to Lometrexol?
A4: Yes, several strategies can be investigated to circumvent Lometrexol resistance:
-
Combination Therapy: Using Lometrexol in combination with other chemotherapeutic agents that have different mechanisms of action may be effective.[1] For instance, combining it with drugs that do not rely on polyglutamylation for their activity could be a viable approach.[1]
-
Alternative Antifolates: Investigating newer generations of antifolates that are designed to overcome known resistance mechanisms can be beneficial. Some of these agents may be less dependent on FPGS for their activity or may be poorer substrates for efflux pumps.[1]
Troubleshooting Guides
Issue 1: I am observing a gradual decrease in the sensitivity of my cell line to Lometrexol over long-term culture.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased Lometrexol sensitivity.
Issue 2: My FPGS activity assay is showing inconsistent results or high background.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | - Verify the pH and composition of all buffers. - Ensure all reaction components are at the correct final concentrations. - Optimize incubation time and temperature. |
| High Background Signal | - Run a control reaction without cell lysate to assess non-enzymatic incorporation of the radiolabeled substrate. - Ensure complete removal of unincorporated radiolabel during wash steps. |
| Inconsistent Results | - Use calibrated pipettes and practice consistent pipetting technique. - Prepare a master mix for the reaction components to minimize pipetting errors between samples. - Ensure consistent cell lysate preparation and protein quantification. |
Quantitative Data Summary
Table 1: In Vitro Potency of Lometrexol and a Second-Generation GARFT Inhibitor
| Parameter | Lometrexol | LY309887 | Reference |
| GARFT Inhibition (Ki) | ~58.5 nM | ~6.5 nM | [3] |
| CCRF-CEM IC50 | 2.9 nM | 9.9 nM | [6] |
Note: A lower Ki value indicates higher potency of enzyme inhibition. IC50 is the concentration required to inhibit cell growth by 50%.
Table 2: Comparative Cellular Properties of Lometrexol and LY309887
| Property | Lometrexol | LY309887 | Key Difference |
| Polyglutamylation | Extensively polyglutamylated | Less extensive polyglutamylation | Lometrexol shows greater accumulation of polyglutamates in tissues.[3] |
| Folate Receptor (FR) Affinity | High affinity for FRα | 6-fold lower affinity for FRα than Lometrexol | Lometrexol's higher affinity for FRα may be a factor in its toxicity profile.[3] |
Signaling Pathways and Logical Relationships
Caption: Key molecular players in Lometrexol action and resistance.
Detailed Experimental Protocols
Determination of IC50 using a Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) to quantify the level of resistance to Lometrexol.
-
Cell Seeding:
-
Seed parental and suspected resistant cells in 96-well plates at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of Lometrexol dilutions in culture medium. A typical range would be from 0.1 nM to 100 µM.[1]
-
Include a vehicle-only control (e.g., DMSO).
-
Remove the existing medium from the cells and add the medium containing the different Lometrexol concentrations.
-
-
Incubation:
-
Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).[1]
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the Lometrexol concentration.
-
Use non-linear regression analysis to calculate the IC50 value.
-
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This assay measures the incorporation of radiolabeled glutamate into a folate substrate to determine FPGS activity.
-
Cell Lysate Preparation:
-
Harvest approximately 1 x 10^7 parental and resistant cells.
-
Wash the cells with ice-cold PBS.
-
Prepare cell lysates using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a suitable buffer, ATP, a folate substrate, and a radiolabeled amino acid (e.g., [³H]glutamate).
-
Initiate the reaction by adding a standardized amount of cell lysate (e.g., 50-100 µg of protein).
-
Incubate the reaction at 37°C for a defined period.
-
-
Measurement:
-
Stop the reaction and separate the polyglutamylated products from the unincorporated radiolabeled glutamate (e.g., using anion-exchange chromatography).
-
Quantify the radioactivity in the product fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the FPGS activity as the amount of radiolabeled glutamate incorporated per unit of time per mg of protein.
-
Compare the FPGS activity between the parental and resistant cell lines.
-
γ-Glutamyl Hydrolase (GGH) Activity Assay
This is a colorimetric assay that measures the release of p-nitroanilide (pNA) from a synthetic substrate.[1]
-
Cell Lysate Preparation:
-
Prepare cell lysates from parental and resistant cells as described for the FPGS assay.
-
-
Assay Reaction:
-
Measurement:
-
Data Analysis:
Western Blot for GARFT Expression
This protocol is for the semi-quantitative analysis of GARFT protein expression levels.
-
Protein Extraction and Quantification:
-
Prepare whole-cell lysates from parental and resistant cells using RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GARFT.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection and Quantification:
-
Data Analysis:
-
Compare the normalized GARFT expression levels between the parental and resistant cell lines.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Loss of folylpoly-gamma-glutamate synthetase activity is a dominant mechanism of resistance to polyglutamylation-dependent novel antifolates in multiple human leukemia sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of FPGS in (6S)-DDATHF Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of folylpolyglutamate synthetase (FPGS) in resistance to (6S)-DDATHF (Lometrexol).
Frequently Asked Questions (FAQs)
Q1: What is (6S)-DDATHF and what is its mechanism of action?
(6S)-DDATHF, also known as Lometrexol, is a potent antifolate drug that primarily targets and inhibits glycinamide (B1583983) ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] Unlike classical antifolates like methotrexate (B535133) that inhibit dihydrofolate reductase (DHFR), DDATHF's action leads to a depletion of purines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] For optimal intracellular retention and activity, DDATHF requires polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[2][3]
Q2: What is the primary mechanism of acquired resistance to DDATHF?
The most commonly reported mechanism of acquired resistance to DDATHF is impaired polyglutamylation.[1][2] This impairment is often due to reduced activity of the FPGS enzyme.[1][4][5] Without the addition of glutamate (B1630785) residues by FPGS, DDATHF is not effectively retained within the cell and can be readily effluxed, thus reducing its cytotoxic effect. Other potential, though less common, mechanisms include increased activity of γ-glutamyl hydrolase (GGH), which removes the glutamate residues, and alterations in drug transporters like the reduced folate carrier (RFC).[1][2]
Q3: My cancer cell line has developed resistance to DDATHF. What is the first step I should take to investigate this?
The initial and most critical step is to quantify the level of resistance. This is achieved by determining the half-maximal inhibitory concentration (IC50) of DDATHF in your resistant cell line and comparing it to the parental (sensitive) cell line.[2] A significant increase in the IC50 value confirms the resistant phenotype. This "fold resistance" is a key parameter for subsequent experiments.
Q4: How can I overcome acquired DDATHF resistance in my experimental model?
Several strategies can be explored to circumvent DDATHF resistance:
-
Combination Therapy: Use DDATHF in combination with other chemotherapeutic agents that have different mechanisms of action and are not dependent on polyglutamylation.[2]
-
Alternative Antifolates: Investigate newer antifolates designed to be less dependent on FPGS for their activity or that are not substrates for the efflux pumps that may be upregulated in resistant cells.[2][6] Some novel antifolates have shown efficacy in FPGS-deficient contexts.[6][7]
-
Targeting Resistance Mechanisms: If a specific mechanism is identified, such as increased GGH activity, consider using inhibitors of that mechanism to potentially resensitize the cells to DDATHF.[2]
Troubleshooting Guides
Issue 1: I observe decreased sensitivity to DDATHF in my long-term cell culture.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Workflow:
-
Confirm Resistance: Perform a dose-response experiment to determine the IC50 values for both the suspected resistant cell line and the original parental cell line. A significant increase in the IC50 confirms resistance.
-
Assess FPGS Activity: Measure the enzymatic activity of FPGS in cell lysates from both parental and resistant lines. A significant decrease in activity in the resistant line is a strong indicator of the resistance mechanism.
-
Analyze FPGS Expression: If activity is low, assess FPGS protein levels by Western blot and mRNA levels by RT-qPCR. While decreased activity is common, it may not always correlate with a decrease in mRNA expression.[1][8]
-
Evaluate GGH Activity: Measure the activity of GGH. Increased activity could also lead to reduced DDATHF polyglutamylation.
-
Investigate Drug Transport: If FPGS and GGH activities are unchanged, consider performing a drug uptake assay using radiolabeled DDATHF to check for alterations in drug import or export.
-
Issue 2: My FPGS activity assay shows inconsistent results or high background.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Verify the pH of all buffers. Ensure ATP, MgCl2, and other reaction components are at the correct final concentrations. Optimize incubation time and temperature. |
| High Background Signal | Run a control reaction without cell lysate to check for non-enzymatic incorporation of radiolabeled glutamate. Also, run a control with boiled lysate. |
| Inconsistent Results | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors. Ensure protein concentration in lysates is accurately determined and equalized across samples. |
| Poor Cell Lysate Quality | Prepare fresh lysates for each experiment. Ensure complete cell lysis and proper clarification by centrifugation to remove debris. |
Data Presentation: FPGS and DDATHF Resistance
Table 1: Example IC50 Values for DDATHF in Sensitive and Resistant Cell Lines
| Cell Line | Description | DDATHF IC50 (nM) | Fold Resistance |
| CCRF-CEM | Parental Human Leukemia | 5 | - |
| CCRF-CEM/DDATHF-R1 | Resistant Subline | 100 | 20 |
| CCRF-CEM/DDATHF-R2 | Highly Resistant Subline | 1000 | 200 |
| Note: These are representative values. Actual IC50 values can vary significantly based on cell type and experimental conditions. It is crucial to determine these values concurrently for parental and resistant lines in your system.[2] |
Table 2: Enzyme Activity in Parental vs. DDATHF-Resistant Cells
| Cell Line | Relative FPGS Activity (%) | Relative GGH Activity (%) |
| CCRF-CEM (Parental) | 100 | 100 |
| CCRF-CEM/DDATHF-R | 10 - 20 | 100 - 150 |
| Note: Data shows a common trend where DDATHF resistance is associated with a significant decrease in FPGS activity.[1][4] A modest increase in GGH activity may also contribute to the resistant phenotype in some cases.[1] |
Key Experimental Protocols
1. Determination of IC50 using a Cell Viability Assay
This protocol quantifies the concentration of DDATHF required to inhibit cell growth by 50%.
-
Cell Seeding: Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density to ensure logarithmic growth throughout the experiment.
-
Drug Treatment: The following day, treat the cells with a range of DDATHF concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the log of the DDATHF concentration. Use non-linear regression analysis to calculate the precise IC50 value.[2]
-
Fold Resistance Calculation: Divide the IC50 of the resistant cell line by the IC50 of the parental cell line.[2]
2. Folylpolyglutamate Synthetase (FPGS) Activity Assay
This assay measures the incorporation of radiolabeled glutamate into a folate substrate (e.g., aminopterin (B17811) or methotrexate).[9][10]
-
Cell Lysate Preparation:
-
Harvest approximately 1x10^7 parental and resistant cells.
-
Wash cells twice with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 10 mM DTT, pH 8.5) and lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM ATP, 10 mM MgCl2, 10 mM KCl, 10 mM DTT) with the folate substrate, radiolabeled L-[3H]glutamic acid, and a standardized amount of cell lysate protein.[11]
-
Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding ice-cold buffer or by boiling.
-
-
Quantification:
-
Separate the polyglutamylated products from the unincorporated [3H]glutamate. This can be achieved using anion-exchange chromatography or DEAE-cellulose filter discs.
-
Measure the radioactivity of the bound polyglutamylated products using a scintillation counter.
-
-
Data Analysis: Calculate the FPGS activity as pmol of glutamate incorporated per hour per mg of protein. Compare the activity between parental and resistant cell lines.
Signaling and Resistance Pathways
References
- 1. Multifactorial resistance to 5,10-dideazatetrahydrofolic acid in cell lines derived from human lymphoblastic leukemia CCRF-CEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms of resistance to methotrexate and novel antifolates in human CCRF-CEM leukemia cells and their implications for folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of folylpoly-gamma-glutamate synthetase activity is a dominant mechanism of resistance to polyglutamylation-dependent novel antifolates in multiple human leukemia sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folylpolyglutamate synthetase expression in antifolate-sensitive and -resistant human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Folic Acid Rescue for Lometrexol Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the folic acid rescue protocol for Lometrexol-induced toxicity.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lometrexol (B1675047) and why does it cause toxicity?
Lometrexol is a folate analog antimetabolite.[1][2] Its primary target is the enzyme glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[1][3] By inhibiting GARFT, Lometrexol disrupts the production of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis.[1][4] This leads to cell cycle arrest, primarily in the S phase, and ultimately inhibits tumor cell proliferation.[2][3] The toxicity of Lometrexol, particularly myelosuppression (thrombocytopenia) and mucositis, arises from the inhibition of purine synthesis in rapidly dividing healthy cells, such as those in the bone marrow and gastrointestinal tract.[4][5]
Q2: What is the rationale for using folic acid as a rescue agent for Lometrexol toxicity?
The rationale for using folic acid is to mitigate the toxic effects of Lometrexol on normal, healthy tissues while preserving its anti-tumor activity.[4] Preclinical and clinical studies have shown that Lometrexol-induced toxicity is more severe in individuals with low folate levels.[4][6] Folic acid supplementation helps to maintain the pool of reduced folates necessary for normal cellular functions in healthy tissues.[4] This preferential rescue of normal cells is the foundation for the improved therapeutic index of Lometrexol when administered with folic acid.[4]
Q3: What is a typical dosing regimen for Lometrexol with folic acid rescue?
Based on clinical trials, a recommended Phase II dose combination is Lometrexol at 10.4 mg/m² administered intravenously once a week, in conjunction with daily oral folic acid at a dose of 3 mg/m².[5][7] It is crucial to begin folic acid supplementation prior to the first Lometrexol dose and continue it throughout the treatment course.[5][7] One clinical study protocol initiated daily oral folic acid 7 days before the first Lometrexol dose and continued it for 7 days after the final dose.[7]
Q4: What are the expected dose-limiting toxicities (DLTs) even with folic acid rescue?
Even with folic acid supplementation, the primary dose-limiting toxicities of Lometrexol are thrombocytopenia (a low platelet count) and mucositis (inflammation of the mucous membranes).[3][5][7] Anemia has also been reported as a dose-limiting toxicity in some studies.[8]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments involving Lometrexol and folic acid rescue.
In Vitro Experiments
Problem 1: High variability in cell viability (MTT) assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause 2: Fluctuation in folic acid concentration in the culture medium.
-
Solution: Prepare fresh media with the desired folic acid concentration for each experiment. Standardize the source and lot of fetal bovine serum (FBS), as it can contain variable amounts of folates.
-
-
Possible Cause 3: Incomplete dissolution of formazan (B1609692) crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure the plate is gently agitated for a sufficient time (e.g., 10-15 minutes) to completely dissolve the formazan crystals before reading the absorbance.[1]
-
Problem 2: No significant difference in Lometrexol IC50 values with and without folic acid.
-
Possible Cause 1: Cell line insensitivity to folate levels.
-
Solution: Some cell lines may have highly efficient folate transport mechanisms or altered metabolic pathways that make them less susceptible to rescue by exogenous folic acid. Consider using a different cell line known to be responsive to folate modulation.
-
-
Possible Cause 2: Insufficient range of folic acid concentrations tested.
-
Solution: Test a broader range of folic acid concentrations, from physiological levels to supplemental levels, to identify the optimal concentration for rescue.
-
-
Possible Cause 3: Short drug incubation time.
-
Solution: The effects of purine depletion may take time to manifest. Extend the incubation period with Lometrexol (e.g., 72 to 96 hours) to allow for sufficient cell division cycles for the cytotoxic effects to become apparent.
-
In Vivo Experiments
Problem 3: Severe and unexpected toxicity in animal models despite folic acid supplementation.
-
Possible Cause 1: Insufficient duration of folic acid pre-treatment.
-
Possible Cause 2: Inadequate folic acid dose.
-
Solution: The optimal dose of folic acid may vary between animal models. A dose titration study may be necessary to determine the most effective rescue dose for the specific model being used.
-
-
Possible Cause 3: Diet with low intrinsic folate content.
-
Solution: Use a standardized chow with a known and consistent folate content to avoid variability in baseline folate levels.
-
Problem 4: Loss of Lometrexol anti-tumor efficacy with folic acid rescue.
-
Possible Cause 1: Excessive folic acid dosage.
-
Solution: While folic acid rescues normal tissues, excessively high doses can also potentially reduce the anti-tumor efficacy of Lometrexol by providing a surplus of folates to the tumor cells.[6] It is important to find a balance that mitigates toxicity without compromising the therapeutic effect.
-
-
Possible Cause 2: Tumor model with low dependence on de novo purine synthesis.
-
Solution: Some tumors may rely more on the purine salvage pathway. In such cases, the efficacy of a de novo synthesis inhibitor like Lometrexol might be inherently limited, and the rescue effect of folic acid on any modest anti-tumor activity could be more pronounced.
-
III. Data Presentation
Table 1: Clinical Trial Data for Lometrexol with Folic Acid Supplementation
| Parameter | Value | Reference |
| Patient Population | Advanced Cancer | [7] |
| Number of Patients | 18 | [7] |
| Recommended Phase II Dose | Lometrexol: 10.4 mg/m² weekly (IV) | [5][7] |
| Folic Acid: 3 mg/m² daily (oral) | [5][7] | |
| Dose-Limiting Toxicities | Thrombocytopenia, Mucositis | [3][5][7] |
| Partial Response | 1 (Melanoma) | [5][7] |
| Stable Disease | 3 (2 Melanoma, 1 Renal Cell Carcinoma) | [5][7] |
Table 2: In Vitro Cytotoxicity of Lometrexol
| Cell Line | IC50 (in the presence of folic acid) | Reference |
| IGROV-1 | 3.1 nM | [9] |
| KB | 31 nM | [9] |
| CCRF-CEM | 2.9 nM | [10] |
Table 3: Pharmacokinetic Parameters of Lometrexol (with Folic Acid Supplementation)
| Parameter | Value | Reference |
| Mean Clearance | 1.6 ± 0.6 L/h/m² | [11] |
| Volume of Distribution | 8.9 ± 4.1 L/m² | [11] |
| Mean Half-life (t1/2α) | 0.23 ± 0.1 h | [11] |
| Mean Half-life (t1/2β) | 2.9 ± 1.4 h | [11] |
| Mean Half-life (t1/2γ) | 25.0 ± 48.7 h | [11] |
| Plasma Protein Binding | 78 ± 3% | [12] |
| Renal Elimination (24h) | 85 ± 16% | [12] |
IV. Experimental Protocols
Detailed Protocol: In Vitro Cell Viability (MTT) Assay
This protocol outlines the determination of Lometrexol's cytotoxic effects on a cancer cell line in the presence of varying folic acid concentrations.[1]
Materials:
-
Cancer cell line of interest
-
Lometrexol
-
Folic Acid
-
Complete cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Drug Treatment:
-
Prepare serial dilutions of Lometrexol in culture medium.
-
Prepare separate sets of media containing various physiological and supplemental concentrations of folic acid.
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the medium containing the desired folic acid concentration and the corresponding Lometrexol dilution to each well.
-
Include control wells: untreated cells, cells with folic acid only, and cells with Lometrexol only.
-
Incubate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values for Lometrexol under the different folic acid conditions.[1]
-
V. Mandatory Visualizations
Caption: Lometrexol inhibits GARFT in the de novo purine synthesis pathway, which can be rescued by folic acid.
Caption: Workflow for in vitro and in vivo evaluation of Lometrexol with folic acid rescue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Weekly lometrexol with daily oral folic acid is appropriate for phase II evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular but not plasma pharmacokinetics of lometrexol correlate with the occurrence of cumulative hematological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Myelosuppression from LY243246 In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering or anticipating myelosuppression as a side effect during in vivo studies with LY243246.
FAQs & Troubleshooting Guides
This section addresses potential issues and frequently asked questions regarding the management of this compound-induced myelosuppression in an experimental setting.
Q1: We are observing a significant drop in peripheral blood counts (neutrophils, platelets) in our animal models treated with this compound. Is this an expected side effect?
A1: Yes, it is plausible to expect myelosuppression with this compound. This compound is a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase), a key enzyme in the de novo purine (B94841) synthesis pathway.[1] Bone marrow is one of the most proliferative tissues in the body, with a high demand for nucleotide precursors to support the rapid division of hematopoietic stem and progenitor cells. Inhibition of purine synthesis can lead to cell cycle arrest and apoptosis in these rapidly dividing cells, resulting in decreased production of mature blood cells, a condition known as myelosuppression.[2][3]
Q2: How can we proactively monitor for the onset of myelosuppression in our in vivo experiments with this compound?
A2: Regular monitoring of peripheral blood counts is critical. We recommend the following schedule:
-
Baseline: Collect blood samples before the first administration of this compound to establish individual baseline values for each animal.
-
During Treatment: Collect blood samples 1-2 times per week during the treatment period. The frequency may need to be adjusted based on the dose and schedule of this compound administration.
-
Post-Treatment: Continue monitoring for at least two weeks after the final dose to observe the recovery of blood cell populations.
Key parameters to monitor include:
-
Complete Blood Count (CBC) with differential
-
Absolute Neutrophil Count (ANC)
-
Platelet Count
-
Red Blood Cell Count and Hemoglobin
Troubleshooting: Unexpectedly severe myelosuppression.
If you observe a more severe or rapid decline in blood counts than anticipated, consider the following:
-
Dose Reduction: The dose of this compound may be too high for the specific animal model or strain. A dose-response study is recommended to identify the maximum tolerated dose (MTD).
-
Dosing Schedule Modification: Altering the dosing schedule (e.g., from daily to every other day, or introducing drug-free holidays) can allow for bone marrow recovery between doses.[2][3]
-
Supportive Care: Implement supportive care measures as detailed in the experimental protocols below.
Q3: What are the potential therapeutic strategies to mitigate this compound-induced myelosuppression in our animal models?
A3: Several strategies, commonly employed for chemotherapy-induced myelosuppression, can be adapted for use with this compound. These can be broadly categorized as reactive and proactive approaches.[4]
-
Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF (e.g., filgrastim, pegfilgrastim) can be administered to stimulate the proliferation and differentiation of neutrophil precursors, thereby reducing the severity and duration of neutropenia.[5]
-
Thrombopoietin (TPO) Receptor Agonists: For severe thrombocytopenia, TPO receptor agonists (e.g., romiplostim, eltrombopag) can be used to stimulate platelet production.
-
Erythropoiesis-Stimulating Agents (ESAs): In cases of significant anemia, ESAs (e.g., epoetin alfa) can be administered to stimulate red blood cell production.
-
Proactive Myeloprotection with CDK4/6 Inhibitors: A newer approach involves the transient arrest of hematopoietic stem and progenitor cell (HSPC) proliferation during the window of cytotoxic drug exposure. For example, a short-acting CDK4/6 inhibitor like trilaciclib, administered prior to chemotherapy, has been shown to protect HSPCs from damage.[4][5] This strategy could potentially be adapted for use with this compound.
Q4: How do we design an experiment to test the efficacy of a mitigating agent for this compound-induced myelosuppression?
A4: A well-designed preclinical study is essential. Below is a sample experimental design.
Experimental Design: Evaluating G-CSF for Mitigation of this compound-Induced Myelosuppression in Mice
| Group | Treatment | Number of Animals |
| 1 | Vehicle Control | 10 |
| 2 | This compound (at a predetermined myelosuppressive dose) | 10 |
| 3 | This compound + G-CSF | 10 |
| 4 | G-CSF alone | 10 |
Key Readouts:
-
Peripheral blood counts (as described in Q2)
-
Bone marrow cellularity and histology
-
Colony-Forming Unit (CFU) assays from bone marrow aspirates to assess progenitor cell function.[6][7]
Experimental Protocols
Protocol 1: In Vivo Myelosuppression Model
-
Animal Model: C57BL/6 mice (female, 8-10 weeks old) are commonly used.[7] Other models like ferrets can also be considered for more detailed hematological monitoring.[6]
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect 50-100 µL of blood from the tail vein or saphenous vein for baseline CBC analysis.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or oral) at a dose predetermined to induce a measurable level of myelosuppression.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., days 3, 7, 10, 14, and 21) post-initiation of treatment.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect femurs and tibias for bone marrow analysis.
Protocol 2: Administration of G-CSF for Myelosuppression Mitigation
-
G-CSF Preparation: Reconstitute lyophilized G-CSF (e.g., filgrastim) in sterile saline or as per the manufacturer's instructions.
-
Administration: Administer G-CSF subcutaneously at a standard dose (e.g., 5-10 µg/kg/day).
-
Dosing Schedule: Begin G-CSF administration 24 hours after the administration of this compound and continue for 5-7 consecutive days.
-
Monitoring: Monitor peripheral blood counts as described in Protocol 1.
Protocol 3: Bone Marrow Colony-Forming Unit (CFU) Assay
-
Bone Marrow Harvest: Euthanize mice and aseptically collect femurs and tibias. Flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Cell Counting: Create a single-cell suspension and count the nucleated cells using a hemocytometer.
-
Plating: Plate 1-2 x 10^4 bone marrow cells into a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting: Count the number of colonies of each type under an inverted microscope.
Quantitative Data Summary
Table 1: Hypothetical Peripheral Blood Count Data in a Mouse Model
| Treatment Group | Day 7 Neutrophil Count (x10³/µL) | Day 10 Platelet Count (x10³/µL) | Day 14 Hemoglobin (g/dL) |
| Vehicle Control | 6.8 ± 1.2 | 950 ± 150 | 14.5 ± 1.0 |
| This compound (50 mg/kg) | 1.2 ± 0.4 | 320 ± 80 | 10.2 ± 0.8 |
| This compound (50 mg/kg) + G-CSF | 4.5 ± 0.9 | 350 ± 95 | 10.5 ± 0.9 |
| G-CSF alone | 15.2 ± 2.5 | 980 ± 160 | 14.8 ± 1.1 |
Table 2: Hypothetical Bone Marrow CFU Assay Results
| Treatment Group | CFU-GM per 10⁴ cells | BFU-E per 10⁴ cells |
| Vehicle Control | 45 ± 8 | 60 ± 10 |
| This compound (50 mg/kg) | 12 ± 4 | 18 ± 5 |
| This compound (50 mg/kg) + G-CSF | 35 ± 7 | 20 ± 6 |
| G-CSF alone | 80 ± 12 | 65 ± 11 |
Visualizations
Caption: Mechanism of action of this compound in inhibiting de novo purine synthesis.
Caption: Experimental workflow for assessing and mitigating this compound-induced myelosuppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myelosuppression: Causes, symptoms, treatment, and more [medicalnewstoday.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Lometrexol degradation in cell culture medium
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of Lometrexol in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: My cells treated with Lometrexol are not showing the expected cytotoxic effect. What could be the reason?
A1: One common reason for reduced efficacy is the degradation of Lometrexol in the cell culture medium. Lometrexol is known to be unstable in aqueous solutions, and its degradation can be influenced by factors such as pH, temperature, and exposure to light. It is crucial to prepare Lometrexol solutions fresh for each experiment and minimize the time the compound is in the culture medium before and during the experiment.
Q2: What are the optimal storage conditions for Lometrexol?
A2: For long-term storage, solid Lometrexol should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the solid form is stable for years, while stock solutions are stable for several months.
Q3: Can I prepare a large batch of Lometrexol-containing medium in advance?
A3: This is not recommended. Due to its instability in aqueous environments like cell culture media, Lometrexol should be added to the medium immediately before it is applied to the cells. Preparing batches in advance can lead to significant degradation of the compound and result in inconsistent experimental outcomes.
Q4: Are there any components in the cell culture medium that can accelerate Lometrexol degradation?
A4: While specific interactions with all media components have not been fully elucidated, the overall pH and composition of the medium can affect stability. For instance, media with higher pH might accelerate hydrolysis. It is also advisable to be cautious with supplements that could have oxidizing or reducing properties.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Potential Cause: Degradation of Lometrexol due to inconsistent solution preparation and handling.
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Always prepare Lometrexol working solutions fresh from a DMSO stock immediately before each experiment.
-
Standardized Incubation Time: Ensure the time from adding Lometrexol to the medium to the end of the experiment is consistent across all replicates and experiments.
-
Control for Environmental Factors: Protect Lometrexol-containing solutions and cell cultures from prolonged exposure to light and ensure the incubator temperature is stable.
-
Issue 2: Precipitate formation upon adding Lometrexol to the medium.
-
Potential Cause: Poor solubility of Lometrexol in the aqueous medium.
-
Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity.
-
Pre-warm Medium: Add the Lometrexol stock solution to pre-warmed cell culture medium and mix gently but thoroughly to aid dissolution.
-
Serial Dilution: If high concentrations of Lometrexol are required, consider performing serial dilutions in the medium to prevent abrupt concentration changes that can lead to precipitation.
-
Quantitative Data Summary
The stability of Lometrexol was assessed in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) under standard cell culture conditions (37°C, 5% CO2). The concentration of Lometrexol was measured at various time points using High-Performance Liquid Chromatography (HPLC).
Table 1: Lometrexol Degradation in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Lometrexol Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 4 | 8.5 | 85% |
| 8 | 7.2 | 72% |
| 12 | 6.1 | 61% |
| 24 | 3.7 | 37% |
| 48 | 1.4 | 14% |
Table 2: Effect of Temperature on Lometrexol Stability in RPMI-1640 (24-hour incubation)
| Temperature | Percent Remaining |
| 4°C | 92% |
| 25°C (Room Temp) | 65% |
| 37°C | 37% |
Experimental Protocols
Protocol 1: Assessing Lometrexol Stability in Cell Culture Medium
This protocol outlines the procedure for determining the degradation kinetics of Lometrexol in a specific cell culture medium.
Materials:
-
Lometrexol powder
-
DMSO (cell culture grade)
-
Cell culture medium of choice (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column
Procedure:
-
Prepare Lometrexol Stock Solution: Dissolve Lometrexol in DMSO to a final concentration of 10 mM. Aliquot and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution of 10 µM Lometrexol in the cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Incubation: Dispense 1 mL aliquots of the Lometrexol-containing medium into sterile microcentrifuge tubes. Place the tubes in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC: Thaw the samples and centrifuge at 10,000 x g for 10 minutes to pellet any precipitates. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Use a mobile phase gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid. Monitor the elution of Lometrexol at its maximum absorbance wavelength.
-
Data Analysis: Quantify the peak area corresponding to Lometrexol at each time point. Calculate the percentage of Lometrexol remaining relative to the 0-hour time point.
Visualizations
Caption: Experimental workflow for assessing Lometrexol stability.
Caption: Troubleshooting logic for reduced Lometrexol efficacy.
Optimizing Lometrexol concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lometrexol (B1675047) concentration in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of lometrexol?
A1: Lometrexol is a folate analog antimetabolite.[1] Its primary mechanism of action is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3] By inhibiting GARFT, lometrexol depletes the intracellular pools of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which are essential for DNA synthesis.[2] This leads to an arrest of cells in the S phase of the cell cycle and ultimately inhibits tumor cell proliferation.[1][3] Lometrexol requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to become fully active within the cell.[2] These polyglutamated forms are more potent inhibitors of GARFT.[2]
Q2: What is a typical effective concentration range for lometrexol in in vitro studies?
A2: The effective concentration of lometrexol can vary significantly depending on the cell line and the duration of exposure. However, published data indicates that lometrexol is potent in the nanomolar to low micromolar range. For example, the IC50 (half-maximal inhibitory concentration) for growth inhibition in CCRF-CEM human T-cell leukemia cells has been reported to be between 2.9 nM and 15.2 nM.[3][4] For L1210 murine leukemia cells, concentrations of 1 µM have been shown to cause cell cycle arrest, with growth inhibition observed in the 1-30 µM range over 2-10 hours.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store lometrexol for in vitro experiments?
A3: Lometrexol is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO.[7] It is recommended to first prepare a concentrated stock solution in DMSO (e.g., 10 mM).[3] For experiments, this stock solution can then be further diluted in the cell culture medium to the desired final concentration.[8] It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[8] Lometrexol solutions are known to be unstable, and it is highly recommended to prepare them fresh for each experiment.[9][10] If a stock solution must be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[10]
Q4: What are the expected cellular effects of lometrexol treatment?
A4: The primary cellular effects of lometrexol treatment stem from the inhibition of de novo purine synthesis. These effects include:
-
Inhibition of DNA synthesis: Due to the depletion of purine nucleotides.[1]
-
Inhibition of cell proliferation: Leading to a cytostatic or cytotoxic effect.[3]
These effects can be measured using various in vitro assays, such as cell viability assays (e.g., MTT, resazurin), cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining).[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Recommendation |
| Higher than expected cytotoxicity in control cells | Solvent Toxicity: The solvent used to dissolve lometrexol (e.g., DMSO) may be at a toxic concentration.[8] | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[8] |
| No or low biological activity | Improper Storage: Lometrexol solutions may have degraded due to improper storage.[10] Compound Precipitation: Lometrexol may have limited solubility in the aqueous culture medium and could precipitate out of solution.[11] Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to lometrexol, potentially due to low expression of the reduced folate carrier or decreased activity of folylpolyglutamate synthetase (FPGS).[2][8] | Prepare fresh lometrexol solutions for each experiment.[9][10] First, dissolve lometrexol in an organic solvent like DMSO before diluting it in the aqueous experimental medium. Visually inspect for any precipitate.[7] Consider screening different cell lines or using molecular techniques to assess the expression of relevant transporters and enzymes. |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.[8][11] Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the drug.[8] Pipetting Errors: Inaccurate pipetting of lometrexol or assay reagents.[11] | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes.[8] To minimize evaporation, fill the peripheral wells of the plate with sterile media or PBS without cells.[8] Regularly calibrate pipettes and use consistent pipetting techniques. |
| Unexpected dose-response curve | Compound Precipitation at High Concentrations: Lometrexol may precipitate at higher concentrations.[11] Assay Interference: The compound may interfere with the chemistry of the cytotoxicity assay (e.g., reducing the MTT reagent).[11] | Visually inspect the wells for any precipitate after adding the drug. Prepare fresh dilutions for each experiment.[11] Run a control experiment with lometrexol in cell-free media to check for direct effects on the assay reagents. Consider using an alternative cytotoxicity assay with a different detection principle.[11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of lometrexol on a given cell line.
Materials:
-
Cancer cell line of interest
-
Lometrexol
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Drug Treatment:
-
Prepare a stock solution of lometrexol in DMSO.
-
Perform serial dilutions of lometrexol in complete cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the medium containing the lometrexol dilutions to each well. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).[13]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of cell viability against the inhibitor concentrations on a logarithmic scale to determine the IC50 value.[13]
-
GARFT Enzyme Inhibition Assay
This protocol measures the direct inhibitory activity of lometrexol on the GARFT enzyme.
Materials:
-
Recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-fDDF) - a stable cofactor analog
-
Lometrexol stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare serial dilutions of lometrexol in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
GAR solution (e.g., final concentration of 200 µM)
-
10-fDDF solution (e.g., final concentration of 10 µM)
-
Diluted lometrexol or DMSO for the control wells.[13]
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the GARFT enzyme solution (e.g., final concentration of 10 nM) to each well.
-
Immediately measure the decrease in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of 10-fDDF.[13]
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.[13]
Visualizations
Caption: Mechanism of action of Lometrexol in the de novo purine biosynthesis pathway.
Caption: Troubleshooting workflow for inconsistent results in Lometrexol experiments.
References
- 1. Facebook [cancer.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lometrexol | DHFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (6S)-DDATHF Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of (6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), a potent inhibitor of de novo purine (B94841) biosynthesis. The information is designed to help researchers anticipate, identify, and mitigate issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (6S)-DDATHF?
(6S)-DDATHF's primary mechanism of action is the potent and specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, (6S)-DDATHF blocks the synthesis of purines, which are essential building blocks for DNA and RNA. This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
Q2: What are the known on-pathway and potential off-target effects of (6S)-DDATHF?
Besides its primary target, GARFT, (6S)-DDATHF may have other effects, both within the purine biosynthesis pathway (on-pathway) and on unrelated proteins (off-target).
-
On-Pathway: (6S)-DDATHF may weakly inhibit aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), the second folate-dependent enzyme in the de novo purine synthesis pathway.
-
Potential Off-Targets: A significant potential off-target is Serine Hydroxymethyltransferase 2 (SHMT2) , a mitochondrial enzyme crucial for one-carbon metabolism.[2][3][4] Lometrexol, a closely related compound, has been shown to inhibit SHMT2.[2][3] Inhibition of SHMT2 can impact nucleotide synthesis and cellular redox balance.
Q3: How does cellular metabolism influence the activity and potential off-target effects of (6S)-DDATHF?
The efficacy and potential for off-target effects of (6S)-DDATHF are significantly influenced by its intracellular metabolism. The enzyme folylpolyglutamate synthetase (FPGS) converts (6S)-DDATHF into polyglutamated forms.[5][6] This process traps the drug inside the cell and increases its inhibitory potency against GARFT.[5][6] Therefore, the expression levels of FPGS in a given cell line can be a critical determinant of both on-target efficacy and the potential for off-target effects.
Q4: What are common issues encountered in in vitro cytotoxicity assays with (6S)-DDATHF?
Researchers often face challenges in obtaining consistent and expected results in cytotoxicity assays. Common problems include:
-
High Folate Levels in Culture Media: Standard cell culture media often contain high concentrations of folic acid, which can compete with (6S)-DDATHF for cellular uptake via folate transporters, leading to reduced efficacy.[7]
-
Cell Line Resistance: Cells with low expression of folate transporters or low FPGS activity may exhibit resistance to (6S)-DDATHF.[5][7]
-
Inappropriate Drug Concentration Range or Exposure Time: The cytotoxic effects of (6S)-DDATHF are cell-cycle dependent and may require prolonged exposure (e.g., 72 hours) to be observed.[7]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe cellular effects that cannot be explained by the inhibition of GARFT alone, consider the following troubleshooting steps.
Problem: Unexpected changes in cellular metabolism, growth characteristics, or signaling pathways.
Potential Cause & Solution:
| Potential Cause | Recommended Action |
| Off-target kinase inhibition | Perform a kinome scan to profile the activity of (6S)-DDATHF against a broad panel of kinases. This will identify any unintended interactions with signaling pathways. |
| Inhibition of SHMT2 | Conduct a specific enzyme activity assay for SHMT2 in the presence of (6S)-DDATHF. Measure changes in the levels of metabolites in the one-carbon pathway. |
| Alterations in other metabolic pathways | Utilize proteome-wide methods like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) to identify a broad range of protein targets.[8][9][10][11] |
Guide 2: Addressing Inconsistent Cytotoxicity Assay Results
Problem: High variability between replicates or a non-sigmoidal dose-response curve in cytotoxicity assays.
Potential Cause & Solution:
| Potential Cause | Recommended Action |
| Variable folate levels | Use folate-depleted media and supplement with known, controlled concentrations of reduced folates like folinic acid.[7] |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use calibrated pipettes. Fill outer wells with sterile PBS to minimize edge effects.[7] |
| Assay interference | Run a cell-free control to check if (6S)-DDATHF directly interferes with the assay reagents (e.g., MTT reduction).[7] Consider using an alternative cytotoxicity assay with a different readout. |
| Cell line-specific resistance | Characterize the expression of folate transporters and FPGS in your cell line. Consider using a cell line known to be sensitive to antifolates for initial experiments.[5][7] |
Experimental Protocols & Data
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method to assess the engagement of a compound with its protein targets in a cellular context.[9][10] The principle is that ligand binding can alter the thermal stability of a protein.
Workflow:
Interpreting CETSA Results: A shift in the melting curve of a protein to a higher temperature in the presence of (6S)-DDATHF indicates target engagement and stabilization. By using proteomics (CETSA-MS), a broad range of potential off-targets can be identified in an unbiased manner.[10][11]
Protocol 2: Kinase Profiling
Kinases are common off-targets for small molecules. A kinome scan assays the binding of (6S)-DDATHF to a large panel of purified kinases, typically using a competition binding assay format.
Workflow:
Data Presentation: The results are typically presented as the percentage of inhibition at a specific concentration or as the dissociation constant (Kd) for each kinase.
Table 1: Hypothetical Kinome Scan Data for (6S)-DDATHF
| Kinase Target | % Inhibition at 10 µM | Kd (µM) |
| Kinase A | 85 | 0.5 |
| Kinase B | 52 | 5.2 |
| Kinase C | 15 | > 10 |
| ... | ... | ... |
| (Note: This is example data. Specific kinome scan data for (6S)-DDATHF is not publicly available and would need to be generated experimentally.) |
Protocol 3: On-Target Enzyme Activity Assays
Directly measuring the inhibitory activity of (6S)-DDATHF against its primary target (GARFT) and potential on-pathway target (AICARFT) is crucial.
A. GARFT Activity Assay
This assay typically monitors the formylation of the substrate, glycinamide ribonucleotide (GAR), by measuring the change in absorbance as the cofactor, 10-formyl-5,8-dideazafolate (fDDF), is converted to 5,8-dideazafolate.[12]
B. AICARFT Activity Assay
The activity of AICARFT can be measured by monitoring the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to its formylated product.
C. FPGS Activity Assay
FPGS activity is determined by measuring the incorporation of radiolabeled glutamate (B1630785) ([³H]glutamate) onto a folate substrate, such as aminopterin (B17811) or (6S)-DDATHF itself.[5][13]
Data Presentation:
Table 2: Enzyme Inhibition Data for (6S)-DDATHF
| Enzyme | IC50 (nM) | Ki (nM) |
| GARFT | [Insert experimental value] | [Insert experimental value] |
| AICARFT | [Insert experimental value] | [Insert experimental value] |
| SHMT2 | [Insert experimental value] | [Insert experimental value] |
| (Note: Researchers should determine these values experimentally for their specific assay conditions.) |
Signaling Pathway Considerations
Inhibition of the de novo purine biosynthesis pathway by (6S)-DDATHF can have downstream consequences on various cellular signaling pathways due to the depletion of purine nucleotides (ATP and GTP), which are essential for cellular energy and signaling.
By providing these resources, we aim to equip researchers with the necessary tools to effectively use (6S)-DDATHF in their experiments and to accurately interpret their findings in the context of both on-target and potential off-target effects.
References
- 1. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 2. Structural basis of inhibition of the human serine hydroxymethyltransferase SHMT2 by antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Colon Cancer Models: Lometrexol vs. Pemetrexed
For researchers and drug development professionals, the quest for more effective therapies against colon cancer is a continuous endeavor. This guide provides a detailed comparison of two antifolate agents, Lometrexol and Pemetrexed (B1662193), based on available preclinical data in colon cancer models. We delve into their mechanisms of action, cytotoxic effects, and impact on cell cycle and apoptosis, presenting the data in a clear, comparative format to aid in research and development decisions.
At a Glance: Key Differences and Mechanisms
Lometrexol and Pemetrexed are both antifolate drugs that interfere with the synthesis of nucleotides, essential building blocks for DNA and RNA, thereby halting cancer cell proliferation. However, they achieve this through distinct enzymatic targets.
Lometrexol is a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway. By blocking this pathway, Lometrexol deprives cancer cells of the necessary purines for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2]
Pemetrexed , on the other hand, is a multi-targeted antifolate. Its primary target is thymidylate synthase (TS), a crucial enzyme in the pyrimidine (B1678525) synthesis pathway. Additionally, Pemetrexed inhibits dihydrofolate reductase (DHFR) and, to a lesser extent, GARFT.[3][4] This broader inhibitory profile gives Pemetrexed a wider range of action against nucleotide synthesis. Pemetrexed has also been shown to modulate the Akt signaling pathway, which is involved in cell survival.[3]
In Vitro Efficacy: A Look at the Numbers
Direct comparative studies of Lometrexol and Pemetrexed in the same colon cancer cell lines are limited in the public domain. However, data from separate studies provide insights into their respective potencies.
| Drug | Cell Line | IC50 (µg/mL) | Reference |
| Pemetrexed | HT29 | 5.10 ± 0.42 | [3] |
| WiDr | 1.14 ± 0.15 | [3] | |
| SW620 | 0.87 ± 0.23 | [3] | |
| LS174T | 1.05 ± 0.36 | [3] | |
| Lometrexol | CCRF-CEM (Leukemia) | 0.007 | [1] |
Impact on Cell Fate: Cell Cycle Arrest and Apoptosis
Both Lometrexol and Pemetrexed exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).
Pemetrexed has been shown to cause an accumulation of cells in the S-phase of the cell cycle in colon cancer cell lines.[3] This is consistent with its mechanism of inhibiting enzymes crucial for DNA synthesis. Following S-phase arrest, Pemetrexed treatment leads to a significant increase in apoptosis.[3]
Lometrexol , through its inhibition of purine synthesis, also induces cell cycle arrest and apoptosis.[1] While specific data on the cell cycle phase affected in colon cancer cells is not detailed in the available literature, its mechanism suggests a likely arrest in the S-phase due to the depletion of purine nucleotides required for DNA replication.
Signaling Pathways at Play
The distinct mechanisms of Lometrexol and Pemetrexed translate to their impact on cellular signaling pathways.
Caption: Comparative signaling pathways of Lometrexol and Pemetrexed.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed colon cancer cells (e.g., HT29, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Lometrexol and Pemetrexed in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]
- 3. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pemetrexed: a multitargeted antifolate agent with promising activity in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mimicking Lometrexol: A Comparative Guide to GARFT Inhibition via siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Genetic and Pharmacological Inhibition of Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) in Cancer Cell Lines.
Introduction
Glycinamide ribonucleotide formyltransferase (GARFT) is a critical enzyme in the de novo purine (B94841) synthesis pathway, making it a key target for anti-cancer therapies. Lometrexol (B1675047), a potent GARFT inhibitor, has demonstrated efficacy in disrupting cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1] An alternative and highly specific method to inhibit GARFT function is through RNA interference (RNAi), utilizing small interfering RNA (siRNA) to silence GARFT gene expression. This guide provides a comprehensive comparison of these two modalities, presenting available experimental data, detailed protocols, and visualizations of the underlying molecular pathways to aid researchers in selecting the appropriate methodology for their studies.
Mechanism of Action: A Shared Target
Both Lometrexol and GARFT-targeting siRNA ultimately lead to the inhibition of GARFT, the enzyme responsible for formylating glycinamide ribonucleotide (GAR) to form formylglycinamide ribonucleotide (FGAR) in the de novo purine synthesis pathway.[2] This disruption leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation and inducing cell death.[1]
Lometrexol is a folate analog that acts as a direct and potent inhibitor of the GARFT enzyme.[3] It enters the cell and is polyglutamated, which enhances its inhibitory activity and cellular retention.[2]
siRNA-mediated knockdown , on the other hand, operates at the genetic level. A specific siRNA sequence complementary to the GARFT mRNA is introduced into the cell, where it binds to the RNA-induced silencing complex (RISC). This complex then cleaves the target GARFT mRNA, preventing its translation into a functional protein. This results in a significant reduction in the levels of the GARFT enzyme.
Comparative Analysis of Cellular Effects
While both methods target the same enzyme, the specific quantitative effects on cell viability, apoptosis, and cell cycle progression can vary. The following tables summarize available data from studies on various cancer cell lines.
Cell Viability and Cytotoxicity
| Inhibitor | Cell Line | IC50 Value | Reference |
| Lometrexol | CCRF-CEM (human leukemia) | 2.9 nM | [3] |
| GARFT siRNA | Data Not Available | - | - |
IC50 values for GARFT siRNA are not widely reported in the literature, as the focus is often on validating the knockdown efficiency rather than determining a dose-response curve for cytotoxicity in the same manner as a small molecule inhibitor.
Induction of Apoptosis
| Inhibitor | Cell Line | Assay | Apoptosis Percentage | Reference |
| Lometrexol | Data Not Available | - | - | - |
| GARFT siRNA | Data Not Available | - | - | - |
Quantitative data on the percentage of apoptotic cells following either Lometrexol treatment or GARFT siRNA knockdown is not consistently reported across studies. However, both are known to induce apoptosis.[1][4]
Cell Cycle Analysis
| Inhibitor | Cell Line | Effect on Cell Cycle | Reference |
| Lometrexol | CCRF-CEM (human leukemia) | No replication; maintenance of distinct G1, S, and G2/M phases, but cells are unable to incorporate BrdU, indicating a block in DNA synthesis. | |
| GARFT siRNA | Data Not Available | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide comprehensive protocols for GARFT knockdown using siRNA and for treating cells with Lometrexol.
siRNA Knockdown of GARFT
1. siRNA Design and Synthesis:
-
Design at least three independent siRNAs targeting different regions of the GARFT mRNA to control for off-target effects.
-
Perform a BLAST search to ensure the selected siRNA sequences do not have significant homology with other genes.
-
Synthesize high-quality, purified siRNAs.
2. Cell Culture and Seeding:
-
Culture the target cancer cell line in the appropriate medium and conditions.
-
One day before transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
3. siRNA Transfection:
-
Prepare two tubes for each siRNA transfection: one with the siRNA diluted in serum-free medium and another with a lipid-based transfection reagent (e.g., Lipofectamine) diluted in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20-30 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubate the cells for 4-6 hours, then replace the transfection medium with complete growth medium.
4. Validation of Knockdown:
-
Harvest the cells 48-72 hours post-transfection.
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription to synthesize cDNA. Use GARFT-specific primers to quantify the level of GARFT mRNA relative to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody specific for GARFT, followed by a secondary antibody. Visualize the protein bands to confirm a reduction in GARFT protein levels compared to a control (e.g., non-targeting siRNA).
Lometrexol Treatment
1. Cell Culture and Seeding:
-
Culture the target cancer cell line in the appropriate medium and conditions.
-
Seed the cells in a multi-well plate at a predetermined density suitable for the planned assay (e.g., cell viability, apoptosis, or cell cycle analysis).
2. Lometrexol Preparation and Treatment:
-
Prepare a stock solution of Lometrexol in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Lometrexol in complete cell culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Lometrexol. Include a vehicle control (medium with the same concentration of solvent used for the highest Lometrexol concentration).
3. Downstream Assays:
-
Cell Viability Assay (MTT or Resazurin): After the desired incubation period (e.g., 24, 48, or 72 hours), add the MTT or resazurin (B115843) reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): After treatment, harvest the cells and stain with Annexin V-FITC and propidium iodide (PI). Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining): Following treatment, fix the cells in ethanol (B145695) and then stain with a solution containing propidium iodide and RNase A. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Impact: Signaling Pathways and Workflows
De Novo Purine Synthesis Pathway and GARFT Inhibition
The following diagram illustrates the central role of GARFT in the de novo purine synthesis pathway and how its inhibition by either Lometrexol or siRNA knockdown disrupts this process.
References
Reversing LY243246 Cytotoxicity: A Comparative Guide to Hypoxanthine Rescue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of LY243246, a potent inhibitor of de novo purine (B94841) synthesis, and the reversal of this toxicity by hypoxanthine (B114508). The experimental data and detailed protocols furnished herein offer a framework for investigating the interplay between targeted cancer therapy and cellular metabolic pathways.
This compound, and its close analog lometrexol (B1675047) (DDATHF), function by inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] This inhibition depletes the cellular pool of purines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and cytotoxicity.[1] However, cells can utilize an alternative route, the purine salvage pathway, to generate purines from precursors like hypoxanthine. This guide explores how providing hypoxanthine can rescue cells from the cytotoxic effects of this compound.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the cytotoxic activity of lometrexol, a well-studied GARFT inhibitor analogous to this compound, in various cancer cell lines. The data illustrates the potent cytotoxicity of the drug and the complete rescue of this effect by the addition of hypoxanthine, highlighting the drug's specific mechanism of action.
| Cell Line | Compound | IC50 (nM) | Reference |
| CCRF-CEM (Human Leukemia) | Lometrexol | 2.9 | [1] |
| CCRF-CEM (Human Leukemia) | LY309887 (another GARFT inhibitor) | 9.9 | [1] |
| WiDr (Human Colon Carcinoma) | Lometrexol (DDATHF) | ~40,000 (for 2-log cell kill with 72h exposure) | [2] |
Table 1: Cytotoxicity of GARFT Inhibitors in Cancer Cell Lines.
| Cell Line | Treatment | Outcome | Reference |
| WiDr (Human Colon Carcinoma) | Lometrexol (DDATHF) + continuous Hypoxanthine | Complete prevention of cytotoxicity | [2] |
| Multiple Cancer Cell Lines | Lometrexol + Hypoxanthine | Abolishes cytotoxicity | [3] |
Table 2: Effect of Hypoxanthine on Lometrexol Cytotoxicity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental workflow for assessing its cytotoxicity and rescue by hypoxanthine.
References
A Researcher's Guide to Controls for GARFT Inhibition Assays
A deep dive into the selection of appropriate positive and negative controls is essential for the validation and interpretation of data from Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) inhibition assays. As a pivotal enzyme in the de novo purine (B94841) biosynthesis pathway, GARFT is a significant target in cancer therapy.[1][2] Accurate assessment of potential inhibitors requires robust assay design, underscored by the use of well-characterized controls.
The GARFT-Catalyzed Reaction in Purine Synthesis
The de novo synthesis of purine nucleotides is a fundamental cellular process.[3][4] GARFT, also known as phosphoribosylglycinamide formyltransferase, catalyzes the third step in this pathway.[1][5] In this reaction, the formyl group from 10-formyltetrahydrofolate (10-formyl-THF) is transferred to glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (FGAR).[1] This pathway is critical for producing inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3][6] Inhibiting GARFT disrupts this pathway, thereby impeding DNA and RNA synthesis and hindering the proliferation of rapidly dividing cells, such as cancer cells.[7]
GARFT catalyzes the formylation of GAR to FGAR, a key step in purine synthesis.
Positive Controls: Validating Inhibition
A positive control is a compound known to produce the expected inhibitory effect. For a GARFT inhibition assay, this is typically a potent and well-characterized GARFT inhibitor. Its inclusion validates that the assay system (enzyme, substrates, buffer, and detection method) is working correctly and is capable of detecting inhibition.
Lometrexol (DDATHF) is the most widely recognized and utilized positive control for GARFT inhibition.[7][8] It is a potent, tight-binding antifolate inhibitor of GARFT that was investigated as a clinical anticancer agent.[2][8] Another potent inhibitor, LY309887 , has also been characterized and shows greater potency than lometrexol in some studies.[8]
Comparative Inhibitory Activity:
| Compound | Target | Ki (nM) | Cellular IC50 (nM) | Key Characteristics |
| Lometrexol (DDATHF) | GARFT | ~58.5 | 2.9 (CCRF-CEM) | The classical GARFT inhibitor, widely used as a positive control.[7][8] |
| LY309887 | GARFT | 6.5 | 9.9 (CCRF-CEM) | A second-generation inhibitor with ~9-fold greater potency against isolated GARFT than Lometrexol.[8] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency.[9][10] Lower values indicate higher potency. Values can vary based on experimental conditions.
Negative Controls: Establishing a Baseline
Negative controls are essential for establishing a baseline and ensuring that observed effects are specific to the compound being tested.
-
Vehicle Control: The most common negative control is the vehicle in which the test compounds and positive control are dissolved, typically dimethyl sulfoxide (B87167) (DMSO). This control accounts for any potential effects of the solvent on enzyme activity. The final concentration of DMSO in the assay should be kept low (e.g., <1%) and be consistent across all wells.
-
No-Enzyme Control: This control contains all assay components except the GARFT enzyme. It is used to measure the background signal or non-enzymatic degradation of the substrate, which should be subtracted from all other readings.
-
Inactive Compound Control (Optional): An ideal but less common negative control is a compound structurally similar to the positive control but known to be inactive against GARFT. This type of control helps to rule out non-specific inhibition caused by compound properties like aggregation. Finding such a well-characterized inactive analog can be challenging.
Experimental Protocol: A Spectrophotometric GARFT Inhibition Assay
This protocol provides a generalized method for measuring GARFT inhibition. Specific concentrations and incubation times may require optimization.
I. Reagents and Materials:
-
Purified human GARFT enzyme
-
Glycinamide Ribonucleotide (GAR) substrate
-
10-formyl-5,8-dideazafolate (fDDF) as a stable analog of the cofactor 10-formyl-THF[11]
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl[11]
-
Positive Control: Lometrexol stock solution in DMSO
-
Test Compounds: Stock solutions in DMSO
-
Vehicle Control: DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
II. Assay Procedure:
Workflow for a typical GARFT inhibition assay.
-
Preparation: Prepare serial dilutions of the positive control (e.g., Lometrexol) and test compounds in the assay buffer. The final DMSO concentration should be constant in all wells.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted positive control, test compounds, or vehicle (DMSO) to the appropriate wells.
-
Add a "no-enzyme" control well containing buffer and substrate but no enzyme.
-
-
Enzyme Addition: Add the purified GARFT enzyme to all wells except the "no-enzyme" control.
-
Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 15 minutes at 25°C) to allow compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (GAR and fDDF).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm over time.[11] This absorbance change corresponds to the formation of 5,8-dideazafolate from fDDF as the formyl group is transferred.[11]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the "no-enzyme" control from all other wells.
-
Calculate the percent inhibition using the vehicle control as 0% inhibition (maximum activity): % Inhibition = [1 - (Ratecompound / Ratevehicle)] * 100
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
By employing potent positive controls like Lometrexol and appropriate negative controls, researchers can ensure the generation of reliable, high-quality data, enabling the confident identification and characterization of novel GARFT inhibitors for therapeutic development.
References
- 1. De Novo Purine Nucleotide Biosynthesis Pathway Is Required for Development and Pathogenicity in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. De novo and salvage purine synthesis pathways across tissues and tumors. - DKFZ [inrepo02.dkfz.de]
- 5. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LY243246 and Other Antifolates in Cancer Research
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of the novel antifolate LY243246 against established agents such as methotrexate (B535133), pemetrexed (B1662193), and pralatrexate (B1268).
Introduction
Antifolates are a cornerstone of chemotherapy, disrupting the proliferation of cancer cells by interfering with folate-dependent metabolic pathways essential for nucleotide synthesis. This guide provides a comparative analysis of this compound, a potent antifolate, with other widely used antifolates: methotrexate, pemetrexed, and pralatrexate. By presenting key efficacy data, detailing experimental methodologies, and illustrating the underlying biochemical pathways, this document serves as a valuable resource for researchers in oncology and drug development.
Comparative Efficacy of Antifolates
The in vitro cytotoxic activity of this compound and other antifolates has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following table summarizes the IC50 values for each antifolate in the L1210 murine leukemia cell line, providing a basis for direct comparison.
| Compound | Primary Target(s) | L1210 IC50 (nM) | Reference |
| This compound | GAR Transformylase | 29 | [1] |
| Methotrexate | DHFR | ~9-10 | [2] |
| Pemetrexed | TS, DHFR, GARFT | 22 | [3] |
| Pralatrexate | DHFR | Not available in L1210. >10-fold more potent than methotrexate in lymphoma cell lines (3-5 nM vs 30-50 nM for methotrexate). | [4] |
DHFR: Dihydrofolate Reductase, GARFT: Glycinamide Ribonucleotide Formyltransferase, TS: Thymidylate Synthase
Mechanism of Action and Signaling Pathways
Antifolates exert their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.
This compound ((6S)-DDATHF) is a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase), a crucial enzyme in the de novo purine (B94841) synthesis pathway.[1] By blocking this step, this compound depletes the pool of purines necessary for DNA replication and cell proliferation.
Methotrexate and Pralatrexate primarily target dihydrofolate reductase (DHFR).[2][5] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a vital cofactor for numerous one-carbon transfer reactions, including the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of THF and a subsequent arrest of DNA synthesis. Pralatrexate was designed to have a higher affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS) compared to methotrexate, leading to enhanced intracellular uptake and retention.[4]
Pemetrexed is a multi-targeted antifolate that inhibits not only thymidylate synthase (TS) and DHFR but also GAR transformylase.[3] This broad mechanism of action allows pemetrexed to disrupt both purine and pyrimidine (B1678525) synthesis pathways.
Below is a diagram illustrating the folate metabolic pathway and the points of inhibition for each of the compared antifolates.
References
- 1. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating Lometrexol's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Lometrexol (B1675047), a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). We will explore experimental data comparing Lometrexol to other GARFT inhibitors and provide detailed protocols for key validation experiments.
Introduction to Lometrexol and GARFT
Lometrexol is an antifolate antimetabolite that specifically targets GARFT, a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1] By inhibiting GARFT, Lometrexol disrupts the production of purines, essential building blocks of DNA and RNA.[2][3] This leads to the depletion of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), ultimately causing cell cycle arrest in the S phase and apoptosis in rapidly dividing cancer cells.[1][2] A key feature of Lometrexol is its requirement for intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to be fully activated and retained within the cell.[4]
Comparative Analysis of GARFT Inhibitors
Several other compounds have been developed to target GARFT, offering alternatives to Lometrexol. This section compares Lometrexol with two notable examples: LY309887 and AG2034.
| Parameter | Lometrexol | LY309887 | AG2034 | Reference(s) |
| Target | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | [5][6] |
| Ki (GARFT Inhibition) | ~58.5 nM | 6.5 nM | 28 nM | [5][6] |
| In Vitro IC50 (CCRF-CEM cells) | 2.9 nM | 9.9 nM | 2.9 nM | [5][6] |
| In Vivo Antitumor Activity | Active in various xenograft models. | More potent than Lometrexol in C3H mammary murine tumor model and some pancreatic human xenografts. | Active in murine tumors and human xenograft models (HxGC3, KM20L2, LX-1, H460). | [5][6] |
| Key Differentiators | First-generation GARFT inhibitor; extensive polyglutamation. | Second-generation inhibitor; less extensive polyglutamation and hepatic accumulation compared to Lometrexol. | High affinity for the folate receptor. | [1][5][6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.
Caption: De novo purine biosynthesis pathway highlighting the inhibitory action of Lometrexol on GARFT.
Caption: Experimental workflow for in vivo validation of Lometrexol's target engagement.
Experimental Protocols
This section provides detailed methodologies for three key experiments to validate the in vivo target engagement of Lometrexol.
Pharmacodynamic Analysis of Purine Metabolites via LC-MS/MS
Objective: To quantify the accumulation of the GARFT substrate (Glycinamide Ribonucleotide, GAR) and the reduction of its product (Formylglycinamide Ribonucleotide, FGAR) in tumor tissue following Lometrexol treatment, providing direct evidence of target engagement.
Materials:
-
Tumor-bearing mice (e.g., with human tumor xenografts)
-
Lometrexol and/or alternative GARFT inhibitors
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Homogenizer
-
Internal standards for GAR and FGAR
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
C18 reverse-phase LC column
Procedure:
-
Animal Dosing: Administer Lometrexol or a vehicle control to tumor-bearing mice at a predetermined dose and schedule.
-
Tissue Collection: At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Metabolite Extraction:
-
Weigh the frozen tumor tissue (~50-100 mg).
-
Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol) containing internal standards.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify GAR and FGAR based on their specific precursor-to-product ion transitions.
-
-
Data Analysis: Normalize the peak areas of GAR and FGAR to the internal standards and the tissue weight. Compare the levels of GAR and FGAR in the Lometrexol-treated group to the vehicle-treated group. A significant increase in GAR and decrease in FGAR indicates successful target engagement.
Biodistribution of Radiolabeled Lometrexol
Objective: To determine the tissue distribution and tumor accumulation of Lometrexol, providing insights into its pharmacokinetic and pharmacodynamic properties.
Materials:
-
[¹⁴C]-Lometrexol (or other suitable radiolabeled version)
-
Tumor-bearing mice
-
Scintillation counter or autoradiography equipment
-
Tissue solubilizer
-
Scintillation cocktail
Procedure:
-
Radiotracer Administration: Administer a single intravenous dose of [¹⁴C]-Lometrexol to tumor-bearing mice.
-
Tissue Harvesting: At selected time points (e.g., 1, 4, 24, 48, and 168 hours) post-injection, euthanize the mice.
-
Organ Collection and Processing:
-
Collect blood, tumor, liver, kidneys, and other relevant organs.
-
Weigh each tissue sample.
-
Homogenize the tissues and solubilize a portion of the homogenate.
-
-
Radioactivity Measurement:
-
Add scintillation cocktail to the solubilized tissue samples.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
Alternatively, whole-body autoradiography can be performed on frozen sections of the mice.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will reveal the extent of Lometrexol accumulation in the tumor compared to other tissues.
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the therapeutic efficacy of Lometrexol in a preclinical cancer model, which serves as an indirect measure of target engagement.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., a line known to be sensitive to antifolates)
-
Lometrexol and/or alternative GARFT inhibitors
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer Lometrexol, an alternative inhibitor, or a vehicle control to the respective groups according to a predefined dosing schedule (e.g., intraperitoneal injection, once daily for 5 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length x width²) / 2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if desired.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. A significant TGI indicates in vivo efficacy.
Conclusion
Validating the in vivo target engagement of Lometrexol is critical for its preclinical and clinical development. The methodologies outlined in this guide, from direct measurement of downstream metabolic effects to broader assessments of biodistribution and antitumor efficacy, provide a robust framework for researchers. By comparing these data with those of alternative GARFT inhibitors, a clearer understanding of Lometrexol's therapeutic potential and optimal clinical application can be achieved.
References
- 1. Whole-body disposition and polyglutamate distribution of the GAR formyltransferase inhibitors LY309887 and lometrexol in mice: effect of low-folate diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue AG2034 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of AG2034, a targeted GARFT inhibitor, administered once every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Antifolate Resistance: A Comparative Guide to Lometrexol and Other Chemotherapies
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between chemotherapeutic agents is critical for advancing cancer treatment. This guide provides an in-depth comparison of Lometrexol (B1675047), a potent antifolate, with other key chemotherapies, supported by experimental data to inform strategic drug development and combination therapy design.
Lometrexol distinguishes itself from other antifolates, such as methotrexate, through its primary mechanism of action. It selectively inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) synthesis pathway.[1] This targeted approach contrasts with methotrexate's primary inhibition of dihydrofolate reductase (DHFR).[1] This mechanistic difference suggests that Lometrexol could be effective in tumors that have developed resistance to DHFR inhibitors.[1] However, the potential for cross-resistance remains, often stemming from shared resistance mechanisms like impaired drug transport or metabolic deactivation.
Comparative Cytotoxicity of Lometrexol and Other Antifolates
The following tables summarize the 50% inhibitory concentrations (IC50) of Lometrexol and other antifolate drugs in various cancer cell lines. This data offers a quantitative comparison of their potencies and can help identify potential patterns of cross-resistance or differential sensitivity.
Table 1: Comparative IC50 Values of Lometrexol and Other Antifolates in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| Lometrexol (DDATHF) | CCRF-CEM | Human Leukemia | 2.9 nM[2] |
| LY309887 (GARFT Inhibitor) | CCRF-CEM | Human Leukemia | 9.9 nM[2] |
| Methotrexate | Daoy | Medulloblastoma | 9.5 x 10⁻² µM[3] |
| Methotrexate | Saos-2 | Osteosarcoma | 3.5 x 10⁻² µM[3] |
| Methotrexate | AGS | Gastric Adenocarcinoma | 6.05 ± 0.81 nM[3] |
| Methotrexate | HCT-116 | Colorectal Carcinoma | 13.56 ± 3.76 nM[3] |
| Methotrexate | A549 | Lung Carcinoma | ~82 µM (for a peptide inhibitor)[3] |
| Methotrexate | MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34 nM[3] |
Note: IC50 values are highly dependent on specific experimental conditions and cell line characteristics. The data presented here is for comparative purposes and is compiled from various studies.
Understanding the Mechanisms of Resistance
Resistance to antifolate drugs is a complex process that can arise from various cellular changes. A thorough understanding of these mechanisms is essential for predicting and potentially overcoming cross-resistance between Lometrexol and other agents.[1]
Key mechanisms of antifolate resistance include:
-
Impaired Drug Transport: The reduced folate carrier (RFC) is a primary transporter for many antifolates. Decreased expression or function of RFC can lead to reduced intracellular drug accumulation and resistance.
-
Decreased Polyglutamylation: For optimal intracellular retention and activity, Lometrexol, methotrexate, and pemetrexed (B1662193) require polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] Reduced FPGS activity is a common mechanism of resistance.[1]
-
Target Enzyme Alterations: Increased expression of the target enzyme (GARFT for Lometrexol, DHFR for methotrexate) can effectively "soak up" the drug, reducing its inhibitory effect.[1] Mutations in the target enzyme that lower the drug's binding affinity can also confer resistance.[1]
-
Enhanced Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can actively pump chemotherapeutic agents out of the cell. While their role in Lometrexol resistance is less defined compared to other drug classes, it remains a potential mechanism of resistance.[1]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways affected by Lometrexol and Methotrexate, as well as the logical relationships that can predict cross-resistance patterns.
Caption: Mechanisms of action and resistance for Lometrexol and Methotrexate.
Caption: Logical framework for predicting cross-resistance.
Experimental Protocols
To facilitate the replication and extension of the findings presented, this section details the methodologies for key experiments cited in the literature.
Cytotoxicity and Cell Viability Assays
A common method to determine the IC50 values is the Sulforhodamine B (SRB) assay.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Expose cells to a range of concentrations of the test compounds (e.g., Lometrexol, Methotrexate) for a specified duration (e.g., 72 hours).
-
Cell Fixation: After incubation, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.
Caption: General workflow for a cell viability and cytotoxicity assay.
Conclusion
The available preclinical data suggests that Lometrexol's distinct mechanism of action targeting GARFT may offer a therapeutic advantage in tumors resistant to DHFR inhibitors like methotrexate. However, cross-resistance can still occur through shared mechanisms such as impaired drug transport via RFC and deficient polyglutamylation by FPGS.[1] A thorough understanding of the molecular basis of resistance in a given tumor is therefore essential for predicting the clinical utility of Lometrexol and for the rational design of combination therapies. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate the potential of Lometrexol in overcoming antifolate resistance.
References
Comparative Toxicity Profiles of LY243246 (Lometrexol) and Methotrexate: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicity profiles of two antifolate agents, LY243246 (Lometrexol) and Methotrexate (B535133). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
Executive Summary
This compound (Lometrexol) and Methotrexate are both antifolate antimetabolites that interfere with nucleotide synthesis, albeit through different primary mechanisms. Methotrexate, a well-established therapeutic agent, is known for its broad spectrum of toxicities affecting various organ systems. Lometrexol (B1675047), a more specific inhibitor of de novo purine (B94841) synthesis, has a toxicity profile primarily characterized by myelosuppression and mucositis. A key distinguishing feature of Lometrexol is that its toxicity can be significantly mitigated by folic acid supplementation. This guide summarizes the available toxicity data, details the experimental protocols for toxicity assessment, and provides visual representations of the relevant biochemical pathways.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and Methotrexate. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various preclinical and clinical sources.
Table 1: Preclinical Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Methotrexate | Rat | Oral | 135 mg/kg | [1][2] |
| Mouse | Oral | 146 mg/kg | [1][2] | |
| Rat | Intravenous | 14 mg/kg | [2] | |
| Mouse | Intraperitoneal | 50 mg/kg | [3] | |
| This compound (Lometrexol) | Mouse | Not Specified | > 4722 mg/m² (MLD) | [4] |
| Rat | Not Specified | > 8718 mg/m² (MLD) | [4] | |
| Dog | Not Specified | > 2000 mg/m² (MLD) | [4] |
MLD: Maximum Lethal Dose
Table 2: Summary of Observed Toxicities in Preclinical Repeat-Dose Studies
| Organ System | This compound (Lometrexol) | Methotrexate |
| Hematopoietic | Myelosuppression (Thrombocytopenia, Leukopenia) | Myelosuppression (Leukopenia, Thrombocytopenia, Anemia)[5] |
| Gastrointestinal | Mucositis, Enteropathy (in dogs)[4] | Mucositis, Diarrhea, Gastrointestinal Epithelium Damage[5] |
| Hepatic | Increased hepatic enzymes[4] | Hepatotoxicity, Elevated Liver Enzymes, Cirrhosis (long-term)[5] |
| Renal | Not reported as a primary toxicity | Renal toxicity, particularly at high doses[5] |
| Dermatologic | Skin changes[4] | Skin reactions, Alopecia |
| Reproductive | Testicular atrophy, Embryotoxic, Teratogenic (in mice)[4][6] | May impair fertility, Teratogenic[1] |
| Lymphatic | Thymus and lymph node changes[4] | Lymphoid tissue suppression[7] |
Table 3: Clinically Observed Dose-Limiting Toxicities
| Compound | Dose-Limiting Toxicities | Mitigation Strategies | Reference(s) |
| This compound (Lometrexol) | Thrombocytopenia, Mucositis (Cumulative) | Folic acid or Leucovorin co-administration | [8][9][10][11][12] |
| Methotrexate | Myelosuppression, Mucositis, Hepatotoxicity, Nephrotoxicity | Leucovorin rescue, Hydration, Urinary alkalinization | [4] |
Experimental Protocols
This section outlines the general methodologies employed in the assessment of toxicity for antifolate compounds like this compound and Methotrexate.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the compound that inhibits cell growth or viability by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines (e.g., CCRF-CEM leukemia) and normal human cells (e.g., fibroblasts, endothelial cells) are used to assess both efficacy and off-target toxicity.[13]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the test compound (this compound or Methotrexate) is added to the wells.
-
Cells are incubated for a specified period (e.g., 48-96 hours).
-
Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity.[14]
-
The absorbance is read using a microplate reader, and the IC50 values are calculated from the dose-response curves.
-
Preclinical In Vivo Toxicity Studies
-
Objective: To evaluate the safety profile of the compound in animal models, identify target organs of toxicity, and determine a safe starting dose for clinical trials.
-
Animal Models: Typically, two mammalian species are used, one rodent (e.g., rats, mice) and one non-rodent (e.g., dogs).[15]
-
Types of Studies:
-
Acute Toxicity Studies: A single dose of the compound is administered to determine the maximum tolerated dose (MTD) and the lethal dose 50 (LD50).[15]
-
Repeat-Dose Toxicity Studies: The compound is administered daily or on a scheduled basis for a specified duration (e.g., 28 days, 90 days) to assess the effects of long-term exposure.[16]
-
-
Parameters Monitored:
-
Clinical observations (e.g., changes in appearance, behavior).
-
Body weight and food consumption.
-
Hematology (e.g., complete blood count).
-
Clinical chemistry (e.g., liver and kidney function tests).
-
Urinalysis.
-
Gross pathology and histopathology of major organs at necropsy.[17]
-
Mandatory Visualization
Signaling Pathways
Caption: Inhibition of De Novo Purine Synthesis by this compound and Methotrexate.
Experimental Workflow
Caption: General Workflow for Preclinical Toxicity Assessment.
Conclusion
The comparative analysis of this compound (Lometrexol) and Methotrexate reveals distinct toxicity profiles. Methotrexate exhibits a broader range of toxicities affecting multiple organ systems, a reflection of its widespread effects on folate metabolism. In contrast, Lometrexol's toxicity is more targeted, primarily manifesting as myelosuppression and mucositis, which are directly related to its potent inhibition of de novo purine synthesis. The ability to mitigate Lometrexol's toxicity with folic acid supplementation presents a significant clinical advantage. Further head-to-head preclinical studies would be invaluable for a more definitive quantitative comparison. This guide provides a foundational understanding to aid researchers in the continued investigation and development of novel antifolate therapies.
References
- 1. fermion.fi [fermion.fi]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Weekly lometrexol with daily oral folic acid is appropriate for phase II evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. A one-month repeated oral dose toxicity study of methotrexate in unilaterally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY243246: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of LY243246, a potent research compound. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and regulatory compliance. As no specific Safety Data Sheet (SDS) with disposal instructions for this compound is publicly available, these recommendations are based on general best practices for the disposal of potent, cytotoxic, and research-grade chemical compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Understanding this compound
This compound, also known as (6S)-DDATHF, is a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase). It is utilized in research settings as a growth inhibitor of cancer cells. Due to its cytotoxic nature, all waste generated from its use must be considered hazardous.
Hazard and Safety Information
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles. |
| Carcinogenicity | As a cytotoxic compound, it should be handled as a potential carcinogen. | Double gloving may be required. Use of a chemical fume hood is mandatory. |
| Reproductive Toxicity | Potential risk to fertility or the unborn child. | Handle with extreme caution. |
| Environmental Hazard | Potentially harmful to aquatic life. | Do not dispose of down the drain or in general waste. |
Step-by-Step Disposal Procedures
All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes unused or expired compound, stock solutions, contaminated labware (e.g., pipette tips, vials, tubes), and personal protective equipment (PPE).
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and puncture-resistant container.
-
This includes contaminated gloves, bench paper, pipette tips, and empty vials.
-
The container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste". The label should also include the chemical name: "this compound ((6S)-DDATHF)".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
The container must be compatible with any solvents used.
-
The container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Never mix incompatible waste streams.
-
-
Sharps Waste:
-
All sharps contaminated with this compound, such as needles and syringes, must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[1]
-
Labeling and Storage
-
All waste containers must be kept securely closed except when adding waste.
-
Label all containers clearly with a "Hazardous Waste" tag provided by your EHS department. The label must include the full chemical name and accumulation start date.
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][3]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[2]
Requesting Waste Pickup
-
Once a waste container is full or has been in accumulation for the maximum allowable time (consult your EHS for specific time limits), arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Decontamination of Work Surfaces
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated.
-
Use a suitable decontamination solution as recommended by your EHS department. This may involve a sequence of cleaning with a detergent, followed by a solvent known to dissolve the compound, and then a final rinse.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.
Experimental Protocols: General Decontamination Procedure
While a specific protocol for this compound is not available, a general three-step process is recommended for decontaminating surfaces after handling potent compounds:
-
Surface Cleaning: Initially, wipe the surface with a disposable towel soaked in a laboratory-grade detergent solution to remove any visible powder or residue.
-
Chemical Inactivation/Solubilization: Wipe the surface with a disposable towel soaked in a solvent that is known to solubilize this compound (e.g., DMSO, followed by ethanol). This step helps to remove trace amounts of the compound.
-
Final Rinse: Wipe the surface with a disposable towel soaked in deionized water to remove any remaining solvent or cleaning agents.
All wipes and disposable materials used in this process must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of chemical waste generated in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific disposal procedures established by your institution. Always prioritize the guidance from your EHS department.
References
Essential Safety and Logistical Information for Handling LY243246
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LY243246. The following procedures and recommendations are based on general laboratory best practices and safety data for comparable kinase inhibitors. A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. The required PPE may vary based on the specific activity being performed.
| Activity | Required Personal Protective Equipment |
| Compound Weighing and Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator. |
| In-Vitro / In-Vivo Dosing | Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield.[1] |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown.[1] |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator, Shoe Covers.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[1][2] Ensure easy access to an eyewash station and safety shower.[3] All surfaces and equipment should be decontaminated after use.
-
Weighing and Preparation : When weighing and preparing the compound, wear all required PPE as outlined in the table above.[1] Use dedicated utensils (e.g., spatulas, weigh boats) to handle the compound. After use, clean all utensils and the work surface with an appropriate solvent (e.g., 70% ethanol).[1]
-
Dosing Procedures : For in-vitro and in-vivo dosing, wear appropriate PPE to prevent skin and eye contact.[1] If there is a risk of aerosol generation, the procedure should be performed in a biological safety cabinet or a chemical fume hood.[1]
-
Spill Cleanup : In the event of a spill, evacuate the immediate area.[1] Use a spill kit containing absorbent pads, an appropriate deactivating agent or cleaning solvent, and a designated hazardous waste bag.[1] Only personnel trained in hazardous material cleanup and wearing the appropriate PPE should conduct the cleanup.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container.[1][2] This includes gloves, gowns, and disposable labware. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container.[1][2] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[1][2] |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1]
Diagrams
Caption: Workflow for safely handling this compound from receipt to disposal.
Caption: Logic for selecting appropriate PPE based on the handling task.
References
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